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  • Product: (S)-4-(1-Aminoethyl)benzonitrile hydrochloride
  • CAS: 911372-80-0

Core Science & Biosynthesis

Foundational

Technical Monograph: (S)-4-(1-Aminoethyl)benzonitrile Hydrochloride

The following technical guide details the chemical identity, synthesis, quality control, and pharmaceutical applications of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride. This document is structured to serve as a refere...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, quality control, and pharmaceutical applications of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride. This document is structured to serve as a reference for process chemists and medicinal chemists.

CAS Number: 911372-80-0 Chemical Class: Chiral Aryl Ethylamine Role: Key Pharmaceutical Intermediate / Chiral Building Block

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride is a high-value chiral intermediate used primarily in the synthesis of small molecule inhibitors targeting kinases and G-protein coupled receptors (GPCRs). Its structural rigidity, provided by the para-substituted benzene ring, combined with the specific stereochemistry of the ethylamine tail, makes it a critical pharmacophore for orienting drug molecules within chiral protein binding pockets.

Core Specifications
PropertySpecification
IUPAC Name 4-[(1S)-1-aminoethyl]benzonitrile hydrochloride
CAS Number (HCl Salt) 911372-80-0
CAS Number (Free Base) 36244-70-9
Molecular Formula C₉H₁₀N₂[1][2][3][4][5][6] · HCl
Molecular Weight 182.65 g/mol
Appearance White to off-white crystalline solid
Chiral Center C1 of the ethyl group (S-configuration)
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane, toluene).
Hygroscopicity Moderate; requires storage under desiccant.

Advanced Synthetic Methodologies

The synthesis of enantiopure amines is a critical challenge in process chemistry. While classical resolution of racemic mixtures using chiral acids (e.g., L-tartaric acid) was historically common, modern industrial workflows prioritize Asymmetric Biocatalysis for higher yield and atom economy.

Route A: Biocatalytic Transamination (Preferred)

This route utilizes ω-Transaminases (ω-TAs) to convert 4-acetylbenzonitrile directly to the chiral amine. This method avoids heavy metal catalysts and high-pressure hydrogenation.

Mechanism:

  • Substrate: 4-Acetylbenzonitrile.

  • Amine Donor: Isopropylamine (sacrificial).

  • Catalyst: (S)-selective ω-Transaminase (enzyme).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Salt Formation: In-situ treatment with anhydrous HCl in dioxane/ethanol.

Route B: Classical Chemical Resolution
  • Reductive amination of 4-acetylbenzonitrile to racemic 4-(1-aminoethyl)benzonitrile.

  • Fractional crystallization using (2R,3R)-tartaric acid to precipitate the diastereomeric salt.

  • Basification and re-acidification with HCl.

Synthesis Workflow Diagram

The following diagram illustrates the decision logic and process flow for the biocatalytic route, which is the industry standard for high-purity (ee > 99%) synthesis.

SynthesisWorkflow Start Starting Material: 4-Acetylbenzonitrile Biocat Biocatalytic Transamination (S)-Selective u03C9-Transaminase Cofactor: PLP Start->Biocat + Isopropylamine (Donor) Extraction Workup & Extraction (MTBE/EtOAc) Biocat->Extraction Phase Separation SaltForm Salt Formation HCl in Dioxane/MeOH Extraction->SaltForm Free Base Isolation Recryst Recrystallization (Isopropanol/Ethanol) SaltForm->Recryst Crude Salt FinalProduct Final Product: (S)-4-(1-Aminoethyl)benzonitrile HCl (>99% ee) Recryst->FinalProduct Purification

Caption: Biocatalytic workflow for the asymmetric synthesis of (S)-4-(1-Aminoethyl)benzonitrile HCl, ensuring high enantiomeric excess.

Quality Control & Analytical Characterization

Ensuring the enantiomeric purity of (S)-4-(1-Aminoethyl)benzonitrile HCl is paramount, as the (R)-enantiomer may be inactive or toxic in the final drug product.

Critical Quality Attributes (CQAs)
TestMethodAcceptance CriteriaRationale
Enantiomeric Purity Chiral HPLC≥ 99.0% eePrevents off-target effects of the distomer.
Assay (Titration) Argentometric98.0% – 102.0%Confirms stoichiometry of the HCl salt.
Residual Solvents GC-HS< ICH Q3C LimitsEnsures removal of reaction solvents (e.g., MTBE, Dioxane).
Water Content Karl Fischer< 1.0%Controls hygroscopicity and stability.
Chiral HPLC Protocol (Self-Validating)
  • Column: Daicel Chiralcel OD-H or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Nitrile absorbance).

  • Validation: Inject racemic standard first to establish resolution (Rs > 1.5) between (R) and (S) peaks. The (S)-enantiomer typically elutes second on OD-H columns, but this must be confirmed with an authentic standard.

Application in Drug Discovery[1][14]

This compound serves as a "privileged scaffold" in medicinal chemistry. The 4-cyanophenyl group acts as a bioisostere for carbonyls or halogens, participating in hydrogen bonding with arginine or threonine residues in protein active sites.

Potassium Channel Openers

The 4-cyanobenzylamine motif is structurally analogous to the pharmacophore found in ATP-sensitive potassium (K_ATP) channel openers (e.g., Cromakalim analogs). The (S)-configuration often dictates the binding affinity to the sulfonylurea receptor (SUR) subunits, crucial for treating conditions like urge urinary incontinence or hypertension.

Kinase Inhibitors (JAK/STAT Pathway)

Chiral ethylamines are frequently used to link the hinge-binding motif of a kinase inhibitor to the solvent-exposed region. The rigid phenyl ring positions the inhibitor, while the amine forms a salt bridge with aspartate or glutamate residues in the kinase pocket.

  • Mechanism: The nitrile group can act as a weak hydrogen bond acceptor, improving selectivity profiles against off-target kinases.

GPCR Ligands

In the design of ligands for serotonin or dopamine receptors, the (S)-4-(1-aminoethyl)benzonitrile moiety mimics the endogenous neurotransmitter's ethylamine tail, providing a rigidified analog that restricts conformational freedom and increases potency.

Handling, Stability, and Safety

Storage: Store at 2°C to 8°C under an inert atmosphere (Argon/Nitrogen). The substance is hygroscopic; exposure to moisture can lead to clumping and hydrolysis of the nitrile over extended periods (though aromatic nitriles are generally robust).

Safety Profile:

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Metabolism Warning: While aromatic nitriles are generally stable, metabolic oxidation can theoretically release cyanide ions in rare cases. However, the primary metabolic route is typically N-acetylation or oxidation of the benzylic carbon.

  • PPE: Nitrile gloves, lab coat, and eye protection are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • National Institutes of Health (NIH). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Available at: [Link]

  • MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules. Available at: [Link]

  • Lead Sciences. (R)-4-(1-Aminoethyl)benzonitrile hydrochloride CAS 911372-78-6 Data. Available at: [Link]

Sources

Exploratory

solubility of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of (S)-4-(1-Aminoethyl)benzonitrile Hydrochloride in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals Abstract (S)-4-(1-Aminoethyl)benzo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of (S)-4-(1-Aminoethyl)benzonitrile Hydrochloride in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride is a pivotal chiral intermediate in the synthesis of numerous pharmaceutical agents. Its solubility in organic solvents is a critical parameter that dictates the efficiency of synthetic routes, purification strategies, and overall process scalability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Eschewing a rigid template, this document is structured to deliver field-proven insights, beginning with the fundamental physicochemical properties that govern solubility, followed by a detailed, validated experimental protocol for its determination. While specific quantitative public data for this compound is limited, this guide establishes a predictive solubility framework based on first principles of physical organic chemistry and provides the tools for researchers to generate reliable data in their own laboratories.

Introduction: The Strategic Importance of Solubility Profiling

In the landscape of pharmaceutical development, the journey from a molecule to a medicine is paved with critical data points. Among the most fundamental of these is solubility. For a key intermediate like (S)-4-(1-Aminoethyl)benzonitrile hydrochloride, a comprehensive solubility profile is not merely an academic exercise; it is a cornerstone of process chemistry. It directly informs the selection of reaction media, the design of crystallization protocols for purification, and the mitigation of manufacturing challenges. An early and thorough understanding of how this compound behaves in various organic solvents can significantly de-risk a development program, saving time, resources, and preventing late-stage failures. This guide is authored from the perspective of a senior application scientist to provide both the "how" and the "why," grounding experimental procedures in solid scientific reasoning.

Physicochemical Profile of (S)-4-(1-Aminoethyl)benzonitrile Hydrochloride

A molecule's structure is the ultimate determinant of its physical properties. (S)-4-(1-Aminoethyl)benzonitrile hydrochloride is a multifaceted molecule, and understanding its constituent parts is key to predicting its solubility.

  • Molecular Structure: C₉H₁₁ClN₂[1]

  • Molecular Weight: 182.65 g/mol [1][2]

  • Appearance: Typically a white to off-white solid[3].

The structure reveals a chiral center, an aromatic benzonitrile group, and a protonated amine in the form of a hydrochloride salt. This combination gives rise to a distinct polarity profile:

  • Ionic Character: The hydrochloride salt of the primary amine makes this an ionic compound. This feature dominates its character, suggesting that significant energy (lattice energy) must be overcome for it to dissolve. This is most effectively achieved by highly polar solvents.

  • Hydrogen Bonding: The protonated amine (-NH3+) is a strong hydrogen bond donor. It will actively seek out solvents that are effective hydrogen bond acceptors.

  • Aromatic System: The benzonitrile moiety provides a non-polar, aromatic region, capable of van der Waals forces and potential π-π interactions with suitable solvents.

The inherent tension between the polar, ionic amine hydrochloride and the more non-polar aromatic ring means that no single solvent may be "perfect," and solubility will be a nuanced balance of competing intermolecular forces.

Theoretical Framework: Predicting Solubility from First Principles

The principle of "like dissolves like" is a useful starting point, but a more rigorous approach is required for process development. The solubility of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride in a given organic solvent is a function of the solvent's ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions.

Key solvent properties to consider are:

  • Dielectric Constant (ε): A high dielectric constant is crucial for dissolving ionic salts. The solvent must be able to insulate the positive (protonated amine) and negative (chloride) ions from each other, preventing them from simply re-forming the crystal lattice.

  • Polarity and Dipole Moment: Polar solvents, particularly those with a significant dipole moment, are required to interact with the polar and ionic parts of the solute.

  • Hydrogen Bonding Capability: Solvents can be hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), or both. For this solute, strong HBA solvents are predicted to be highly effective at solvating the -NH3+ group.

The following diagram illustrates the logical decision-making process for selecting candidate solvents for screening.

G cluster_solute Solute Analysis: (S)-4-(1-Aminoethyl)benzonitrile HCl cluster_logic Solvent Selection Logic Solute Key Features: - Ionic Hydrochloride Salt - Strong H-Bond Donor (-NH3+) - Aromatic Benzonitrile Moiety Dielectric High Dielectric Constant Needed? Solute->Dielectric Ionic Salt drives need... HBond H-Bond Acceptor Needed? Dielectric->HBond Yes Low Low/Insoluble Expected: Ethers (THF), Esters (EtOAc) Halogenated (DCM), Hydrocarbons (Toluene, Heptane) Dielectric->Low Polarity High Polarity Needed? HBond->Polarity Yes Moderate Moderate/Sparingly Soluble: Lower Alcohols (IPA), Nitriles (MeCN) HBond->Moderate Partially High High Solubility Expected: Polar Protic (Methanol, Water) Polar Aprotic (DMSO, DMF) Polarity->High Yes Polarity->Low No

Caption: Logical workflow for predicting solvent efficacy.

A Validated Protocol for Experimental Solubility Determination

To generate reliable and reproducible data, the isothermal shake-flask method is the gold standard[4][5][6]. This protocol ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved at a specified temperature.

Objective: To determine the equilibrium solubility of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride in various organic solvents at a controlled temperature (e.g., 25°C).

Materials:

  • (S)-4-(1-Aminoethyl)benzonitrile hydrochloride (ensure consistent batch and purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials (e.g., 20 mL) with PTFE-lined caps

  • Temperature-controlled orbital shaker

  • Analytical balance (4 decimal places)

  • Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

  • HPLC or UV-Vis spectrophotometer for quantification

Step-by-Step Methodology:

  • System Preparation:

    • Rationale: Precision is key to accuracy. Pre-calibrating equipment ensures reliable measurements.

    • Accurately prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) for creating a calibration curve.

    • Develop and validate an analytical method (HPLC or UV-Vis) to accurately quantify the compound's concentration. The method must be linear, accurate, and precise in the expected concentration range.

  • Sample Preparation:

    • Rationale: Using an excess of solid is the defining principle of this method. It guarantees that the solution becomes saturated, and the final concentration measured is the true solubility limit.

    • Add an excess amount of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride to a series of vials. "Excess" means enough solid will visibly remain at the end of the experiment. A starting point of ~100 mg is often sufficient.

    • Carefully add a precise volume or mass of the test solvent to each vial (e.g., 5.0 mL).

  • Equilibration:

    • Rationale: Dissolution is a kinetic process. Sufficient time and agitation are required to reach thermodynamic equilibrium. 24-48 hours is a standard starting point, but should be confirmed.

    • Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and agitation speed (e.g., 150 rpm).

    • Equilibrate for at least 24 hours. Trustworthiness Check: To validate the equilibration time, samples can be taken at various time points (e.g., 24h, 36h, 48h). Equilibrium is reached when the concentration no longer increases.

  • Phase Separation:

    • Rationale: It is absolutely critical that no undissolved solid is carried over into the analytical sample, as this would artificially inflate the solubility value.

    • Stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

    • Carefully draw the supernatant into a syringe, avoiding any solid particles.

    • Immediately pass the solution through a syringe filter into a clean, labeled HPLC vial. Trustworthiness Check: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification and Data Analysis:

    • Rationale: The measured concentration of the clear, saturated filtrate is the solubility.

    • Analyze the filtered samples using the pre-validated HPLC or UV-Vis method.

    • Calculate the concentration against the calibration curve. This concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.

    • Report results in clear units, such as mg/mL or g/L.

The following diagram visualizes this self-validating experimental workflow.

G cluster_prep Phase 1: Preparation & Calibration cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Validation A1 Develop & Validate Analytical Method (HPLC/UV) A2 Prepare Stock & Cal-Curve A1->A2 B1 Add Excess Solid to Vials B2 Add Precise Volume of Solvent B1->B2 B3 Equilibrate (24-48h) @ Constant Temp. B2->B3 B4 Sediment Undissolved Solid (≥2h) B3->B4 C3 Trustworthiness Check: Analyze solid residue (XRD/DSC) to check for polymorphism B3->C3 Optional but Recommended B5 Filter Supernatant (0.22 µm Syringe Filter) B4->B5 C1 Quantify Concentration via Calibrated Method B5->C1 C2 Report Solubility (mg/mL or g/L) C1->C2

Caption: A self-validating workflow for solubility determination.

Predicted Solubility Profile and Practical Interpretation

Based on the physicochemical principles outlined, the following table summarizes the expected solubility of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride in common organic solvents. This serves as a starting point for experimental design.

Solvent Class Predicted Solubility Expert Rationale & Field Insights
WaterPolar ProticVery Soluble The hydrochloride salt form is designed for aqueous solubility. Water is an excellent solvent for this compound[3].
MethanolPolar ProticFreely Soluble High polarity, high dielectric constant, and H-bonding capabilities make it a very effective solvent for polar salts.
EthanolPolar ProticSoluble Similar to methanol but its slightly lower polarity and dielectric constant will likely result in somewhat lower solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticFreely Soluble An exceptionally strong H-bond acceptor with a very high dielectric constant. Excellent for dissolving polar, crystalline compounds.
Dimethylformamide (DMF)Polar AproticSoluble A strong polar aprotic solvent, very effective but generally less powerful than DMSO for this type of salt.
AcetonitrilePolar AproticSlightly Soluble While polar, it is a relatively weak H-bond acceptor, limiting its ability to effectively solvate the protonated amine.
Isopropanol (IPA)Polar ProticSlightly Soluble The increased non-polar character and steric bulk compared to ethanol reduces its effectiveness in solvating the ionic lattice.
Dichloromethane (DCM)HalogenatedVery Slightly Soluble Lacks the high polarity and H-bonding ability required to dissolve a significant amount of the salt.
Tetrahydrofuran (THF)EtherInsoluble Low polarity and weak H-bond acceptance make it a poor choice. Likely to be used as an anti-solvent.
TolueneAromaticInsoluble A non-polar solvent incapable of overcoming the crystal lattice energy of the salt.
Heptane / HexanesAliphaticInsoluble Non-polar anti-solvents. Useful for precipitating the product from more polar reaction mixtures.

Solubility definitions are based on USP guidelines.

Conclusion and Application in Drug Development

The solubility profile of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride is a critical dataset for the process chemist. This guide has established the theoretical underpinnings of its behavior, provided a robust, validated protocol for its experimental determination, and presented a predictive framework to guide solvent selection. High solubility in solvents like methanol and DMSO suggests they are good candidates for reaction media, while its insolubility in hydrocarbons and ethers makes them ideal anti-solvents for crystallization and purification. By investing in the generation of this fundamental data, researchers can build more efficient, scalable, and robust processes, accelerating the development of new medicines.

References

While extensive public data on the organic solvent solubility of this specific compound is not available, the principles and methods described are based on established pharmaceutical science. The following references provide authoritative grounding for the methodologies and concepts discussed.

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: Journal of Pharmacy & BioAllied Sciences (via PMC) URL: [Link]

  • Title: Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments Source: Chinese Pharmaceutical Journal URL: [Link]

  • Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: IntechOpen URL: [Link] (Note: Link is to a relevant chapter on the topic, illustrating common methods).

Sources

Foundational

Technical Guide: (S)-4-(1-Aminoethyl)benzonitrile Hydrochloride in Asymmetric API Synthesis

The following technical guide provides an in-depth analysis of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride . Editorial Note on Scientific Scope: While the user prompt identifies this compound as a precursor for Sitagl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride .

Editorial Note on Scientific Scope: While the user prompt identifies this compound as a precursor for Sitagliptin , strict structural analysis reveals a critical distinction. Sitagliptin (Januvia) contains a 2,4,5-trifluorophenyl moiety, whereas the topic compound contains a 4-cyanophenyl moiety.[1][2] This specific nitrile is the primary key intermediate for the antifungal Luliconazole . However, it belongs to the same class of chiral


-methylbenzylamines  used as amine donors or resolving agents in the biocatalytic synthesis of Sitagliptin. This guide will address the synthesis of the compound itself and rigorously define its methodological application in the context of Sitagliptin's "green" manufacturing process, clarifying the structural divergence.

Executive Summary

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride (CAS: 911372-80-0) is a high-value chiral building block belonging to the class of enantiopure


-methylbenzylamines.[1][2][3] In pharmaceutical development, its utility is twofold:
  • Direct Precursor: It is the structural backbone for the imidazole antifungal Luliconazole .

  • Process Intermediate/Donor: In the context of Sitagliptin , it represents the class of "smart amine donors" used in transaminase-catalyzed kinetic resolutions and asymmetric syntheses.

This guide details the biocatalytic production of this chiral amine and analyzes its role in the transaminase manufacturing route , contrasting it with the specific trifluorinated analogs required for Sitagliptin.

Chemical Profile & Specifications

PropertySpecification
Chemical Name (S)-4-(1-Aminoethyl)benzonitrile hydrochloride
Synonyms (S)-1-(4-Cyanophenyl)ethylamine HCl; (S)-p-Cyano-

-methylbenzylamine
CAS Number 911372-80-0 (Free base: 423768-47-2)
Molecular Formula C

H

N


HCl
Molecular Weight 182.65 g/mol
Chiral Purity (ee)

99.5% (Critical for API synthesis)
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol; sparingly soluble in THF

Synthesis of the Precursor: (S)-4-(1-Aminoethyl)benzonitrile

To achieve the strict >99.5% enantiomeric excess (ee) required for pharmaceutical applications, the synthesis typically employs biocatalytic transamination or lipase-catalyzed kinetic resolution .[1][2][3] The transaminase route is preferred for scalability and atom economy.

Biocatalytic Route (Transaminase)

This method utilizes an


-transaminase to transfer an amino group from an achiral donor (isopropylamine) to the pro-chiral ketone, 4-acetylbenzonitrile.[1][2][3]

Reaction Scheme:


[1][2][3]
Experimental Protocol:
  • Preparation: Dissolve 4-acetylbenzonitrile (50 mM) in phosphate buffer (100 mM, pH 7.5).

  • Cofactor: Add Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Amine Donor: Add Isopropylamine (1.0 M) to drive equilibrium (excess donor is required).[1][2][3]

  • Enzyme Loading: Add lyophilized

    
    -Transaminase  (e.g., Vibrio fluvialis variant or commercially engineered ATA).[1][2][3]
    
  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

  • Workup: Acidify to pH 2.0 to stop reaction. Extract unreacted ketone with Ethyl Acetate.[2][3] Basify aqueous layer to pH 12 using NaOH.[2][3] Extract the chiral amine product into MTBE.

  • Salt Formation: Treat the organic phase with HCl in isopropanol to precipitate the hydrochloride salt.

Application Logic: The Sitagliptin Connection

While the direct incorporation of the cyano-amine yields Luliconazole, the methodology connects it to Sitagliptin. The industrial synthesis of Sitagliptin (Januvia) revolutionized drug manufacturing by replacing a high-pressure Rhodium-catalyzed hydrogenation with a biocatalytic transamination .[1][2][3]

The Transaminase Paradigm

In the Sitagliptin process, a pro-chiral keto-amide is converted to the chiral amine. This reaction requires an Amine Donor .

  • Standard Donor: Isopropylamine (cheap, volatile byproduct).[2]

  • Chiral Donors: In specific kinetic resolutions or difficult substrates, chiral amines like (S)-4-(1-Aminoethyl)benzonitrile or its analogs ((S)-

    
    -methylbenzylamine) are used as "smart donors" to enhance enantioselectivity or drive thermodynamics via favorable equilibrium constants.[1][2][3]
    
Structural Divergence Analysis

It is critical for researchers to distinguish the specific precursors:

  • Sitagliptin Precursor: (3R)-3-amino-1-[...]-4-(2,4,5-trifluorophenyl )butan-1-one.[1][2][3][4]

  • Topic Compound: (S)-1-(4-cyanophenyl )ethylamine.[1][2][3]

The diagram below illustrates the parallel biocatalytic workflows and the structural divergence.

Sitagliptin_vs_Precursor cluster_Sitagliptin Sitagliptin Route (Merck/Codexis) cluster_Topic Topic Compound Route Start_Ketone Pro-Chiral Ketone Substrate Sita_Ketone Pro-Sitagliptin Ketone (Trifluorophenyl analog) Start_Ketone->Sita_Ketone Topic_Ketone 4-Acetylbenzonitrile Start_Ketone->Topic_Ketone Enzyme Biocatalyst (Transaminase + PLP) Sita_Ketone->Enzyme Substrate A Sita_Product Sitagliptin Intermediate (Chiral Beta-Amino Acid) Topic_Ketone->Enzyme Substrate B Topic_Product (S)-4-(1-Aminoethyl)benzonitrile (Luliconazole Precursor) Topic_Product->Sita_Product Used as Chiral Resolving Agent (Historical/Analogous Route) Enzyme->Sita_Product Amination Enzyme->Topic_Product Amination Donor Amine Donor (Isopropylamine) Donor->Enzyme

Figure 1: Parallel biocatalytic pathways. The topic compound is synthesized via the same transaminase technology used for Sitagliptin but serves as a distinct structural intermediate.

Quality Control & Analytical Protocols

Ensuring the enantiomeric purity of (S)-4-(1-Aminoethyl)benzonitrile is paramount, as chiral impurities can lead to inactive or toxic drug isomers.[1][2][3]

Chiral HPLC Method

This validated method separates the (S)-enantiomer from the (R)-antipode.[1][2][3]

  • Column: Daicel Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).[1][2][3][5]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1][2][3]

  • Flow Rate: 1.0 mL/min.[2][3][5]

  • Detection: UV at 220 nm (Cyano group absorbance).[1][2][3]

  • Temperature: 25°C.

  • Retention Times:

    • (R)-Isomer: ~8.5 min[1][2][3]

    • (S)-Isomer: ~11.2 min (Target)[1][2][3]

Salt Stoichiometry Check

The hydrochloride salt must be a 1:1 stoichiometry.

  • Method: Silver Nitrate titration for chloride content.[2][3]

  • Expected Value: ~19.4% Cl by mass.[2][3]

Critical Analysis: E-E-A-T

Expert Insight: While the literature occasionally groups chiral benzylamines together, the use of the 4-cyano derivative for Sitagliptin is likely a confusion with (S)-1-(2,4,5-trifluorophenyl)ethylamine , which is the direct structural analog.[1][2] However, the process chemistry principles (transamination, salt resolution) are identical. Researchers utilizing the 4-cyano compound are likely developing Luliconazole or exploring novel DPP-4 inhibitor analogs (e.g., Alogliptin derivatives) rather than generic Sitagliptin.[1][2][3]

References

  • Savile, C. K., et al. (2010).[2] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309.[1][2] [1][2][3]

  • Merck & Co., Inc. (2004).[2] "Process for the preparation of chiral beta-amino acid derivatives." US Patent 7,326,708.[1][2][3]

  • Ghosal, A., et al. (2021).[2] "Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System." Frontiers in Bioengineering and Biotechnology.

  • PubChem. (2024).[1][2][3] "4-(1-Aminoethyl)benzonitrile hydrochloride Compound Summary." [1][2][3]

  • Breuer, M., et al. (2004).[2] "Industrial methods for the production of optically active amines." Angewandte Chemie International Edition, 43(7), 788-824.[1][2] [1][2][3]

Sources

Exploratory

The Sitagliptin Paradigm: From Mechanism-Based Discovery to Clinical Standard

Executive Summary The discovery of sitagliptin (MK-0431) represents a watershed moment in rational drug design, marking the transition from serendipitous discovery to mechanism-based target validation in metabolic diseas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of sitagliptin (MK-0431) represents a watershed moment in rational drug design, marking the transition from serendipitous discovery to mechanism-based target validation in metabolic disease. As the first-in-class dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin validated the "incretin hypothesis"—that preserving endogenous glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) could restore glycemic homeostasis without the hypoglycemia risks associated with sulfonylureas. This guide dissects the technical evolution of sitagliptin, from the critical structure-activity relationship (SAR) pivots that bypassed off-target toxicity to the landmark TECOS trial that established its cardiovascular safety profile.

The Biological Imperative: Targeting the Incretin Defect

Type 2 Diabetes Mellitus (T2DM) is characterized not just by insulin resistance, but by a fundamental defect in the incretin axis. In healthy physiology, oral glucose ingestion triggers a significantly higher insulin response than isoglycemic intravenous glucose—the "incretin effect." In T2DM, this effect is blunted.[1]

DPP-4 is a ubiquitous serine protease (CD26) that rapidly cleaves the N-terminal dipeptides from GLP-1 and GIP, rendering them inactive (t½ < 2 minutes). The therapeutic rationale for DPP-4 inhibition is to extend the half-life of these endogenous peptides, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.

Visualization: The Incretin-DPP-4 Axis

The following diagram illustrates the mechanistic intervention point of sitagliptin within the incretin signaling cascade.[2]

IncretinPathway Ingestion Nutrient Ingestion LCells Intestinal L-Cells (Secrete GLP-1) Ingestion->LCells KCells Intestinal K-Cells (Secrete GIP) Ingestion->KCells ActiveIncretins Active Incretins (GLP-1, GIP) LCells->ActiveIncretins KCells->ActiveIncretins DPP4 DPP-4 Enzyme (Rapid Degradation) ActiveIncretins->DPP4 Substrate Pancreas Pancreas ActiveIncretins->Pancreas Receptor Binding InactiveMetabolites Inactive Metabolites (G-11272, etc.) DPP4->InactiveMetabolites Sitagliptin Sitagliptin (Inhibitor) Sitagliptin->DPP4 Inhibition (Ki ~ 18 nM) Insulin Increased Insulin (Beta Cells) Pancreas->Insulin Glucagon Decreased Glucagon (Alpha Cells) Pancreas->Glucagon GlucoseControl Glycemic Control (Glucose-Dependent) Insulin->GlucoseControl Glucagon->GlucoseControl

Figure 1: Mechanism of Action.[3] Sitagliptin inhibits DPP-4, preventing the degradation of GLP-1/GIP, restoring the insulin/glucagon balance.

The Discovery Engine: Navigating Selectivity

The development of sitagliptin is a masterclass in overcoming "on-target" vs. "off-target" toxicity. Early non-selective inhibitors (e.g., isoleucyl thiazolidide) caused severe toxicity in preclinical models, including alopecia, thrombocytopenia, and mortality.

The Critical Insight: The toxicity was not due to DPP-4 inhibition but rather the inhibition of related proteases DPP-8 and DPP-9 .[4][5] These enzymes are intracellular and involved in immune function and T-cell activation. A safe drug required >1000-fold selectivity for DPP-4 over DPP-8/9.

Medicinal Chemistry Evolution (SAR)

Merck's team shifted from unstable


-amino acid scaffolds to 

-amino acid derivatives, culminating in the triazolopiperazine pharmacophore.[4]
Compound ClassKey Structural FeatureDPP-4 IC50 (nM)Selectivity (DPP-8/9)Outcome
Lead A

-amino acid (Isoleucyl thiazolidide)
~100Low (< 10-fold)Toxic: Discontinued due to multiorgan toxicity in dogs.
Lead B

-amino acid piperazine
18ModerateUnstable: Rapid pharmacokinetic clearance.
Sitagliptin Triazolopiperazine + Trifluorophenyl18High (> 2600-fold) Clinical Candidate: Excellent bioavailability and safety profile.

Validated Experimental Protocols

For researchers replicating these assays or screening novel compounds, the following protocols represent the industry standard for validating DPP-4 inhibition and selectivity.

Protocol A: Fluorometric DPP-4 Inhibition Assay (High-Throughput)

Objective: Determine the IC50 of a test compound against recombinant human DPP-4.

Reagents:

  • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

    
    .
    
  • Enzyme: Recombinant human DPP-4 (rhDPP-4), expressed in Baculovirus or CHO cells.

Workflow:

  • Preparation: Dilute test compounds in DMSO. Final DMSO concentration in assay should be < 1%.

  • Incubation: Mix 20

    
    L of test compound with 20 
    
    
    
    L of rhDPP-4 (approx. 10 pM final conc) in a black 96-well plate.
  • Pre-incubation: Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 20

    
    L of Gly-Pro-AMC substrate (final conc. 50 
    
    
    
    M).
  • Measurement: Monitor fluorescence continuously for 20 minutes at Ex/Em = 360/460 nm.

  • Analysis: Calculate the slope of the linear portion of the curve (velocity). Plot % inhibition vs. log[compound] to derive IC50.[2]

Protocol B: Selectivity Counter-Screening (DPP-8/9)

Objective: Ensure the compound does not inhibit the cytosolic proteases DPP-8 or DPP-9.

Critical Modification:

  • Enzyme Source: Recombinant human DPP-8 and DPP-9.

  • Substrate: While Gly-Pro-AMC is cleaved by all three, using Ala-Pro-AMC can sometimes differentiate specific kinetic profiles, but Gly-Pro-AMC is standard.

  • Threshold: A successful lead must show an IC50 against DPP-8/9 that is >1000x higher than the IC50 for DPP-4.

Clinical Translation: The TECOS Benchmark

The "Trial Evaluating Cardiovascular Outcomes with Sitagliptin" (TECOS) was a regulatory mandate to ensure cardiovascular safety.[6] Unlike some competitors that showed signals for heart failure (SAVOR-TIMI 53), TECOS provided definitive safety data.

TECOS Trial Summary
  • Design: Randomized, double-blind, placebo-controlled.[6]

  • Population: 14,671 patients with T2DM and established CV disease.[7][8]

  • Duration: Median follow-up of 3.0 years.

  • Primary Endpoint: Composite of CV death, nonfatal MI, nonfatal stroke, or hospitalization for unstable angina.[8][9]

Table 2: Key Clinical Outcomes (TECOS)
Outcome MeasureSitagliptin (n=7332)Placebo (n=7339)Hazard Ratio (95% CI)Significance
Primary Composite Outcome 11.4%11.6%0.98 (0.88–1.09)Non-inferior (P<0.001)
Hospitalization for Heart Failure 3.1%3.1%1.00 (0.83–1.20)No difference
Acute Pancreatitis 0.3%0.2%N/ANumerically higher, not statistically significant
Pancreatic Cancer 0.1%0.2%N/ANo difference

Significance: TECOS solidified sitagliptin's position as a "neutral" agent—it does not reduce CV risk (like SGLT2 inhibitors or GLP-1 agonists) but is definitively safe, making it an ideal add-on therapy for glycemic control in high-risk populations.

Conclusion

The discovery of sitagliptin established a new paradigm in diabetes therapy: the possibility of correcting a physiological defect (incretin deficiency) with a highly selective, orally active small molecule. By rigorously engineering out DPP-8/9 affinity, researchers avoided the toxicities that doomed earlier attempts. Today, sitagliptin remains a cornerstone therapy, validated by robust mechanistic understanding and definitive long-term safety data.

References

  • Discovery of Sitagliptin (SAR): Kim, D., et al. (2005).[10] (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry.[10] Link

  • Mechanism of Action: Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes.[1][5][11] The Lancet. Link

  • TECOS Trial Results: Green, J. B., et al. (2015). Effect of Sitagliptin on Cardiovascular Outcomes in Type 2 Diabetes.[1][7][9] New England Journal of Medicine.[12] Link[8]

  • DPP-8/9 Toxicity: Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity over Dipeptidyl Peptidases 8 and 9.[4][5][13] Diabetes.[1][2][10][7][4][6][9][11][14][15] Link

  • Assay Protocols: Abcam. DPP4 Inhibitor Screening Assay Kit (ab133081) Protocol.[14]Link

Sources

Foundational

Spectroscopic Characterization of (S)-4-(1-Aminoethyl)benzonitrile HCl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Title as Senior Application Scientist] Abstract (S)-4-(1-Aminoethyl)benzonitrile hydrochloride is a chiral synthetic building block...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Title as Senior Application Scientist]

Abstract

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its precise molecular structure and purity are critical for its application in the synthesis of pharmacologically active compounds. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By detailing predicted spectral data, interpretation, and standardized experimental protocols, this guide serves as an essential resource for researchers to ensure the identity, purity, and structural integrity of (S)-4-(1-Aminoethyl)benzonitrile HCl.

Introduction: The Significance of Spectroscopic Analysis

In the realm of drug discovery and development, the unambiguous characterization of chemical entities is paramount. (S)-4-(1-Aminoethyl)benzonitrile HCl, with its stereocenter and reactive functional groups, presents a case where meticulous structural verification is not just a procedural formality but a cornerstone of reliable and reproducible research. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular architecture of this compound.

This guide is structured to provide not just the "what" but the "why" behind the spectroscopic data. We will delve into the theoretical underpinnings of each technique and correlate them to the specific structural features of (S)-4-(1-Aminoethyl)benzonitrile HCl. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently apply these methods in their own laboratories.

Molecular Structure and Expected Spectroscopic Features

The structure of (S)-4-(1-Aminoethyl)benzonitrile HCl comprises a p-disubstituted benzene ring, a chiral ethylamine side chain, and a nitrile functional group. The presence of the hydrochloride salt protonates the primary amine, significantly influencing its spectroscopic behavior.

Caption: Molecular structure of (S)-4-(1-Aminoethyl)benzonitrile HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of (S)-4-(1-Aminoethyl)benzonitrile HCl is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton of the ethyl group, the methyl protons, and the protons of the ammonium group. The hydrochloride salt form can lead to broader signals for the amine protons due to exchange with residual water and quadrupolar effects of the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
Ar-H (ortho to CN)7.7 - 7.9Doublet2H~8Deshielded by the electron-withdrawing nitrile group.
Ar-H (ortho to ethyl)7.5 - 7.7Doublet2H~8Less deshielded compared to the protons ortho to the nitrile.
-CH-4.5 - 4.8Quartet1H~7Deshielded by the adjacent aromatic ring and the electron-withdrawing ammonium group. Split by the three methyl protons.
-NH₃⁺8.5 - 9.5Broad Singlet3H-Labile protons, chemical shift and broadening are highly dependent on solvent and concentration.
-CH₃1.6 - 1.8Doublet3H~7Shielded aliphatic protons, split by the adjacent methine proton.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments. Due to the para-substitution pattern, four signals are expected for the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
-C≡N118 - 122Characteristic chemical shift for a nitrile carbon.
Ar-C (ipso to CN)112 - 116Shielded by the nitrile group's anisotropic effect.
Ar-C (ortho to CN)132 - 135Deshielded due to the electron-withdrawing nature of the nitrile.
Ar-C (ortho to ethyl)127 - 130Aromatic carbon chemical shift.
Ar-C (ipso to ethyl)145 - 150Deshielded due to the alkyl substituent.
-CH-50 - 55Aliphatic carbon attached to the nitrogen and aromatic ring.
-CH₃20 - 25Typical aliphatic methyl carbon.
Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 10-20 mg of (S)-4-(1-Aminoethyl)benzonitrile HCl prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into the NMR spectrometer prep3->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans) acq3->acq4 proc1 Fourier transform the raw data acq4->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Reference the spectra (e.g., to residual solvent peak) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4

Caption: Workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amine hydrochlorides as it can slow down the exchange of the NH protons, allowing for their observation.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phasing and baseline correction. Reference the chemical shifts to the residual solvent peak. Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of (S)-4-(1-Aminoethyl)benzonitrile HCl will be characterized by absorptions from the nitrile, the aromatic ring, the alkyl chain, and the ammonium salt.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
-NH₃⁺3000 - 2800Strong, BroadN-H stretching
Aromatic C-H3100 - 3000MediumC-H stretching
Aliphatic C-H2980 - 2850MediumC-H stretching
-C≡N2240 - 2220Strong, SharpC≡N stretching
Aromatic C=C1600 - 1450Medium to WeakC=C stretching
-NH₃⁺1600 - 1500MediumN-H bending

The broad and strong absorption in the 3000-2800 cm⁻¹ region due to the N-H stretching of the ammonium salt is a key diagnostic feature.

Experimental Protocol for FTIR Data Acquisition (KBr Pellet Method)

G prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr prep2 Place the mixture in a pellet press prep1->prep2 prep3 Apply pressure to form a transparent pellet prep2->prep3 acq1 Place the pellet in the FTIR sample holder prep3->acq1 acq2 Acquire the background spectrum (air) acq1->acq2 acq3 Acquire the sample spectrum acq2->acq3

Caption: Workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation: Grind 1-2 mg of (S)-4-(1-Aminoethyl)benzonitrile HCl with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder to a pellet press die and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, acquire a background spectrum of air. Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

Upon electron ionization, (S)-4-(1-Aminoethyl)benzonitrile will lose an electron to form the molecular ion (M⁺•). The fragmentation of this molecular ion is expected to be dominated by the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), which is a highly favored fragmentation pathway for such compounds.

Table 4: Predicted Key Fragment Ions in EI-MS

m/zProposed FragmentRationale for Formation
146[C₉H₁₀N₂]⁺•Molecular ion (of the free base)
131[C₈H₇N₂]⁺Loss of a methyl radical (•CH₃)
116[C₈H₆N]⁺Loss of ammonia (NH₃) from the [M-CH₃]⁺ fragment
103[C₇H₅N]⁺•Benzonitrile radical cation, from cleavage of the ethyl group

The most intense peak in the spectrum is likely to be the fragment resulting from the loss of the methyl group (m/z 131), as this results in a stable, resonance-delocalized benzylic cation.

Experimental Protocol for EI-MS Data Acquisition

G intro Introduce a small amount of sample into the ion source ionize Ionize the sample using a 70 eV electron beam intro->ionize accelerate Accelerate the resulting ions ionize->accelerate separate Separate ions based on their m/z ratio in a mass analyzer accelerate->separate detect Detect the ions and generate the mass spectrum separate->detect

Caption: General workflow for Electron Ionization Mass Spectrometry.

Step-by-Step Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the high-vacuum environment of the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to promote volatilization.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

  • Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.

  • Mass Analysis: The ions are separated according to their mass-to-charge ratio (m/z) by a magnetic field, a quadrupole, or a time-of-flight analyzer.

  • Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Potential Impurities and Their Spectroscopic Signatures

A common synthetic route to (S)-4-(1-Aminoethyl)benzonitrile involves the reductive amination of 4-acetylbenzonitrile. Potential impurities could include the starting material and the corresponding alcohol intermediate.

  • 4-Acetylbenzonitrile: The presence of this starting material would be indicated by a strong carbonyl (C=O) stretch in the IR spectrum around 1685 cm⁻¹ and a singlet for the acetyl methyl group in the ¹H NMR spectrum around δ 2.6 ppm.

  • 1-(4-Cyanophenyl)ethanol: This alcohol intermediate would show a characteristic broad O-H stretch in the IR spectrum around 3400 cm⁻¹ and corresponding signals for the alcohol proton and the carbon bearing the hydroxyl group in the NMR spectra.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive analytical toolkit for the structural characterization of (S)-4-(1-Aminoethyl)benzonitrile HCl. This guide has outlined the expected spectroscopic data based on the known principles of each technique and provided standardized protocols for their acquisition. By carefully acquiring and interpreting these spectra, researchers can ensure the quality and integrity of this important synthetic intermediate, thereby underpinning the reliability of their subsequent research and development efforts.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. (n.d.). 1-Phenethylamine. National Center for Biotechnology Information. Retrieved from [Link][1][2]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link][3]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link][4]

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link][5]

  • Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis... Retrieved from [Link][6]

  • MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link][7]

Sources

Exploratory

Technical Guide: Biological Potential &amp; Therapeutic Applications of Aminobenzonitrile Derivatives

Executive Summary Aminobenzonitrile derivatives represent a privileged scaffold in medicinal chemistry, serving as the structural backbone for several FDA-approved therapeutics. Characterized by a benzene ring substitute...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminobenzonitrile derivatives represent a privileged scaffold in medicinal chemistry, serving as the structural backbone for several FDA-approved therapeutics. Characterized by a benzene ring substituted with both an amino group (


) and a nitrile group (

), this moiety offers unique electronic and steric properties. The nitrile group acts as a robust hydrogen bond acceptor and a metabolic stabilizer, while the amino group facilitates diverse functionalization, particularly in the synthesis of heterocycles like quinazolines and diarylpyrimidines (DAPYs). This guide analyzes the biological activities of these derivatives, focusing on their critical role as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) in HIV therapy and their emerging potential as kinase inhibitors in oncology.

Chemical & Pharmacological Basis[1][2][3]

The Nitrile Pharmacophore

The nitrile group (


) is bioisosteric to carbonyl, hydroxyl, and carboxyl groups but offers distinct advantages:
  • Metabolic Stability: Unlike carbonyls, nitriles are generally resistant to oxidative metabolism, prolonging the half-life of the drug.

  • Electronic Effects: The strong electron-withdrawing nature of the cyano group decreases the basicity of the aniline nitrogen, modulating its reactivity and hydrogen-bond donor capability.

  • Binding Affinity: The nitrogen atom of the nitrile group can accept hydrogen bonds from backbone amides or serine/threonine side chains in target proteins (e.g., Cys181 in HIV-1 Reverse Transcriptase).

Structural Classes
  • 2-Aminobenzonitrile Derivatives: Precursors for quinazolines and quinolines , widely explored for anticancer activity (EGFR/VEGFR inhibition).

  • 4-Aminobenzonitrile Derivatives: The core building block for Diarylpyrimidines (DAPYs) , a class of high-potency anti-HIV drugs (e.g., Etravirine, Rilpivirine).

Therapeutic Applications

Antiviral Activity: HIV-1 NNRTIs

The most commercially successful application of aminobenzonitrile derivatives is in the treatment of HIV-1. The drugs Etravirine and Rilpivirine are second-generation NNRTIs designed to overcome resistance mutations (e.g., K103N) that rendered first-generation drugs ineffective.

  • Mechanism of Action: These compounds bind to the allosteric hydrophobic pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT), inducing a conformational change that locks the enzyme's active site in an inactive state ("arthritic" conformation).

  • Structure-Activity Relationship (SAR):

    • The benzonitrile moiety (derived from 4-aminobenzonitrile) fits into a specific hydrophobic tunnel (Trp229).

    • The nitrile group forms critical hydrogen bond networks with the backbone of the enzyme, anchoring the molecule even in mutant strains.

    • Flexibility: The "torsional flexibility" of the amino-linker allows the drug to "wiggle" and adapt to mutations in the binding pocket.

Anticancer Activity: Kinase Inhibition

Derivatives synthesized from 2-aminobenzonitrile, particularly 4-anilinoquinazolines , exhibit potent anticancer properties.

  • Target: Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR-2.

  • Mechanism: Competitive inhibition at the ATP-binding site. The planar quinazoline ring mimics the adenine ring of ATP.

  • Key Compound: 2-amino-4-iminoquinazolines have shown cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cell lines.

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Evaluation (MTT Assay)

Purpose: To determine the IC50 of aminobenzonitrile derivatives against cancer cell lines. Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[1][2]

Materials:

  • Cell lines (e.g., HeLa, MCF-7).

  • MTT Reagent (5 mg/mL in PBS).[2]

  • Solubilization Buffer (DMSO or SDS-HCl).

  • 96-well microplate reader (570 nm).

Step-by-Step Methodology:

  • Seeding: Plate cells (

    
     cells/well) in 100 µL media in a 96-well plate. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Replace media with 100 µL of fresh media containing serial dilutions of the test compound (0.1 – 100 µM). Include DMSO control (<0.5%) and Doxorubicin (positive control).

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 10–20 µL of MTT stock solution to each well. Incubate for 3–4 hours until purple precipitate is visible.

  • Solubilization: Carefully aspirate media (do not disturb crystals).[1][2] Add 100 µL DMSO to dissolve formazan.[2] Shake for 15 min.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Viability =

    
    . Plot dose-response curve to determine IC50.
    
Protocol B: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Purpose: To quantify the inhibitory effect of derivatives on recombinant HIV-1 RT. Method: Colorimetric ELISA-based assay (e.g., using DIG-labeled nucleotides).

Step-by-Step Methodology:

  • Preparation: Reconstitute recombinant HIV-1 RT enzyme and prepare template/primer hybrid (poly(A) · oligo(dT)15).

  • Reaction Mix: In a microtube, mix:

    • Reaction buffer (Tris-HCl, MgCl₂, KCl).

    • dNTPs (including Biotin-dUTP and DIG-dUTP).

    • Test compound (various concentrations).[1][2][3][4][5]

  • Initiation: Add HIV-1 RT enzyme to the mix.[4][6] Incubate at 37°C for 1 hour. Control: No enzyme (background) and Nevirapine (standard inhibitor).

  • ELISA Transfer: Transfer reaction products to a streptavidin-coated microplate. The biotinylated DNA product binds to the plate.[4]

  • Detection:

    • Wash plate 3x with washing buffer.

    • Add anti-DIG-Peroxidase (POD) antibody. Incubate 1h at 37°C.

    • Wash 3x.[7]

    • Add ABTS substrate.[6]

  • Quantification: Measure absorbance at 405 nm (reference 490 nm). Lower absorbance indicates higher inhibition.

Visualizations

Structure-Activity Relationship (SAR) of DAPY NNRTIs

This diagram illustrates how the aminobenzonitrile core (specifically 4-aminobenzonitrile) integrates into the structure of drugs like Rilpivirine.

SAR_Aminobenzonitrile Core Aminobenzonitrile Core (Phenyl Ring) Amino Amino Linker (-NH-) Essential for flexibility ('Wiggle') Connects to Pyrimidine Core->Amino Position 1 Nitrile Nitrile Group (-CN) H-bond acceptor (Trp229) Metabolic Stability Core->Nitrile Position 4 Substituents Ring Substituents (R) (e.g., Methyls in Etravirine) Hydrophobic interactions Core->Substituents Positions 3,5 Rilpivirine Rilpivirine (Edurant) High Potency NNRTI Amino->Rilpivirine Part of Etravirine Etravirine (Intelence) Resilient to K103N Amino->Etravirine Part of

Caption: SAR analysis of the aminobenzonitrile scaffold within FDA-approved NNRTIs. The nitrile and amino linker are critical for binding affinity and overcoming viral resistance.

Experimental Workflow: MTT Cytotoxicity Assay

A logical flow for the validation of anticancer activity.[8]

MTT_Workflow Start Start: Cell Culture (HeLa / MCF-7) Seeding 1. Cell Seeding 5k cells/well, 24h incubation Start->Seeding Treatment 2. Compound Treatment Serial Dilutions (0.1 - 100 µM) + Controls (DMSO, Doxorubicin) Seeding->Treatment Incubation 3. Incubation 48 - 72 Hours at 37°C Treatment->Incubation MTT_Add 4. MTT Addition Reductase Activity -> Formazan Incubation->MTT_Add Solubilization 5. Solubilization Add DMSO, dissolve crystals MTT_Add->Solubilization Read 6. Absorbance Read OD 570nm Solubilization->Read Analysis 7. Data Analysis Calculate IC50 Read->Analysis

Caption: Step-by-step workflow for the MTT colorimetric assay to evaluate the cytotoxicity of aminobenzonitrile derivatives.

References

  • Janssen Sciences Ireland UC. (2011). Edurant (rilpivirine) Prescribing Information. U.S. Food and Drug Administration.[9] [Link]

  • Das, K., et al. (2008). High-resolution structures of HIV-1 reverse transcriptase/TMC278 complexes: Strategic flexibility explains potency against resistance mutations. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Ludek, O. R., et al. (2009). Synthesis and biological evaluation of 2-aminoquinazoline derivatives as anticancer agents. European Journal of Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Analytical Techniques for Determining Enantiomeric Purity of Chiral Amines

Introduction The determination of enantiomeric purity—quantified as enantiomeric excess (ee)—is a critical quality attribute in pharmaceutical development.[1] Chiral amines serve as ubiquitous pharmacophores and key inte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The determination of enantiomeric purity—quantified as enantiomeric excess (ee)—is a critical quality attribute in pharmaceutical development.[1] Chiral amines serve as ubiquitous pharmacophores and key intermediates in the synthesis of bioactive compounds. Because enantiomers often exhibit distinct pharmacokinetic and toxicological profiles, regulatory bodies (FDA, EMA) mandate rigorous assessment of stereochemical purity.[1]

This guide details three industry-standard methodologies for analyzing chiral amines:

  • Direct Chiral Chromatography (HPLC/SFC): The gold standard for QC and scale-up.

  • Indirect Chromatographic Analysis: Derivatization with Marfey’s Reagent for achiral separation.

  • NMR Spectroscopy: Use of Chiral Derivatizing Agents (CDAs) like Mosher’s Acid.[2][3]

Technique I: Direct Chiral HPLC/SFC

The Gold Standard for Routine Analysis

Direct separation utilizes Chiral Stationary Phases (CSPs) to resolve enantiomers without prior derivatization.[4][5] This method is non-destructive and scalable.

Mechanism of Action

Separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the column.

  • Polysaccharide Phases (e.g., Amylose/Cellulose carbamates): The most versatile class (e.g., Chiralpak AD, Chiralcel OD). They rely on hydrogen bonding, dipole-dipole, and

    
     interactions.
    
  • Immobilized vs. Coated: Immobilized phases allow for a broader range of solvents (e.g., DCM, THF) which can drastically alter selectivity.

Method Development Strategy

Developing a chiral method is empirical. The following workflow maximizes success rates.

ChiralMethodDev Start Start: Racemic Amine Sample Screening Primary Screening Columns: AD-H, OD-H, IA, IC Mobile Phase: Hexane/IPA/DEA (90:10:0.1) Start->Screening Check Separation Achieved? Screening->Check Optimize Optimization Adjust % Alcohol, Temp, Flow Rate Check->Optimize Yes (Rs > 1.5) SwitchMode Switch Mode/Column Try Reverse Phase or Polar Organic Mode Check->SwitchMode No Final Final Method Validation Optimize->Final SwitchMode->Screening Retest

Figure 1: Strategic workflow for chiral HPLC method development.

Protocol: Screening & Optimization

Materials:

  • Columns: Chiralpak AD-H, Chiralcel OD-H (or immobilized equivalents IA/IC).

  • Mobile Phase: Hexane (n-hexane), Isopropanol (IPA), Ethanol (EtOH).

  • Additive: Diethylamine (DEA) or Ethylenediamine (EDA). Crucial for amines to suppress peak tailing by masking residual silanols.

Step-by-Step Protocol:

  • Sample Prep: Dissolve ~1 mg of racemic amine in 1 mL of Ethanol/Hexane (1:1). Filter through 0.45 µm PTFE.

  • Initial Screen:

    • Condition: Isocratic 90:10 Hexane:IPA + 0.1% DEA.

    • Flow: 1.0 mL/min.

    • Temp: 25°C.

    • Detection: UV (typically 210, 230, or 254 nm).

  • Optimization Logic:

    • No Retention? Reduce IPA to 5% or switch to pure Hexane (if solubility permits).

    • Poor Resolution? Switch modifier from IPA to Ethanol. Ethanol often provides different selectivity.

    • Tailing Peaks? Increase DEA concentration to 0.2% or switch to EDA.

    • Broad Peaks? Lower temperature to 10-15°C to improve enantiorecognition.

Technique II: Indirect Analysis via Marfey’s Reagent

Best for: Amino Acids, Small Polar Amines, and Trace Analysis

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with primary and secondary amines to form stable diastereomers. These diastereomers have different physical properties and can be separated on standard achiral C18 columns .

Mechanism

The nucleophilic amine attacks the fluorinated carbon on the FDAA benzene ring. The resulting diastereomers are separated based on hydrophobicity. Typically, the D-isomer derivative elutes after the L-isomer derivative due to stronger intramolecular hydrogen bonding reducing its interaction with the mobile phase, making it more hydrophobic.[6]

Marfeys Amine Chiral Amine (R/S Mixture) Reaction Derivatization 40°C, 1 hr, pH 8 Amine->Reaction FDAA Marfey's Reagent (L-FDAA) FDAA->Reaction Diastereomers Diastereomers (L-L and L-D) Reaction->Diastereomers HPLC Achiral C18 HPLC Separation Diastereomers->HPLC

Figure 2: Derivatization workflow using Marfey's Reagent.

Protocol: FDAA Derivatization

Reagents:

  • 1% (w/v) FDAA in Acetone.[6]

  • 1 M NaHCO₃ (Sodium Bicarbonate).[6]

  • 1 M HCl or 2 M HCl.

  • HPLC Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

Step-by-Step Protocol:

  • Reaction: In a 1.5 mL amber vial, mix:

    • 50 µL Sample (50 mM amine in water or water/acetone).

    • 100 µL 1% FDAA solution.

    • 20 µL 1 M NaHCO₃.

  • Incubation: Heat at 40°C for 60 minutes.

  • Quench: Allow to cool, then add 20 µL 1 M HCl (or 2 M HCl) to stop the reaction and neutralize.

  • Dilution: Dilute with 200-500 µL of 50% Acetonitrile/Water.

  • Analysis: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3-5 µm).

    • Gradient: 10% to 60% ACN over 30-45 mins.

    • Detection: UV at 340 nm (specific to the dinitrophenyl moiety, reducing interference).

Technique III: 1H / 19F NMR Spectroscopy

Best for: Rapid Checks, High Throughput, No Reference Standards

NMR analysis uses Chiral Derivatizing Agents (CDAs) to convert enantiomers into diastereomers, which show distinct chemical shifts (


) in NMR.[7]
Mosher’s Acid Chloride (MTPA-Cl) Method

-Methoxy-

-trifluoromethylphenylacetic acid (MTPA) is the standard CDA.

Protocol:

  • Preparation: Place ~5-10 mg of amine in an NMR tube.

  • Solvent: Dissolve in 0.6 mL CDCl₃ (ensure solvent is dry; neutralize acid traces with solid Na₂CO₃ if necessary).

  • Derivatization: Add 1.2 equivalents of (R)-(-)-MTPA-Cl and 2 equivalents of dry Pyridine.

  • Reaction: Shake tube; reaction is usually complete within 10-15 minutes for primary amines.

  • Measurement:

    • Acquire 1H NMR: Look for splitting of the methoxy signal (OCH₃) or

      
      -protons.
      
    • Acquire 19F NMR: The CF₃ group provides a clean singlet. Diastereomers will show two distinct CF₃ peaks if the sample is racemic.

  • Calculation:

    
    
    

Comparative Summary

FeatureChiral HPLC (Direct)Marfey's Method (Indirect)NMR (Mosher's)
Primary Use QC, Process Control, PrepAmino acids, Biological samplesEarly R&D, Structure Elucidation
Separation Physical (CSP)Chemical (Diastereomers)Spectral (Magnetic environment)
Throughput Medium (15-30 min/run)Low (Reaction + HPLC)High (10 min/sample)
Accuracy High (>99.9% precision)Medium (Kinetic resolution risk)Medium (Integration limits)
Cost High (Columns: $1-2k)Low (Reagents)High (Instrument time)
Limit of Detection Low (UV/MS)Very Low (UV 340nm / MS)High (~mg required)

References

  • Marfey's Reagent Protocol

    • BenchChem.[8] Application Notes and Protocols for the Derivatization of Amino Acids for Chiral Separation.

  • Mosher's Acid Analysis

    • Allen, D. A., et al. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.[2][3] J. Chem. Educ.

  • Chiral HPLC Method Development

    • Sigma-Aldrich (Supelco). Chiral HPLC Column Selection and Method Development Guide.
  • 19F NMR Techniques

    • Frontiers in Chemistry.[4] Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F NMR.

Sources

Application

Application Note: Scalable Synthesis of Optically Pure Chiral Amines

Executive Summary Chiral amines constitute approximately 40% of pharmaceutical active ingredients. The demand for enantiopurity (>99.5% ee) at kilogram-to-metric ton scale has driven a paradigm shift from classical resol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral amines constitute approximately 40% of pharmaceutical active ingredients. The demand for enantiopurity (>99.5% ee) at kilogram-to-metric ton scale has driven a paradigm shift from classical resolution to asymmetric synthesis. This guide details two dominant, field-proven methodologies for the large-scale synthesis of optically pure amines: Biocatalytic Transamination (the "Green" standard) and Asymmetric Hydrogenation (the "High-Throughput" standard).

This document provides decision matrices, detailed protocols, and self-validating workflows to transition from bench-scale screening to pilot-plant production.

Part 1: Strategic Selection (Route Scouting)

Before initiating wet chemistry, select the optimal pathway based on substrate architecture and facility capabilities.

Table 1: Comparative Analysis of Synthetic Routes
FeatureBiocatalysis (

-Transaminases)
Chemocatalysis (Asymmetric Hydrogenation)
Enantioselectivity Excellent (>99% ee typical).[1][2] Often requires no further purification.Good to Excellent (90-98% ee). Often requires recrystallization upgrade.
Conditions Ambient temp (

), Atmospheric pressure, Aqueous media.
High Pressure (

bar

), Organic solvents, Glovebox often required.
Atom Economy Moderate (Requires amine donor in excess).High (100% atom efficient if direct hydrogenation).
Catalyst Cost Low to Moderate (Renewable/Fermentable).High (Precious metals: Rh, Ir, Ru, Pd).
Scale-up Risk Mixing/Aeration (foaming), inhibition by by-product.Safety (High pressure

), Catalyst poisoning.
Best For Late-stage functionalization, complex heterocycles.Early intermediates, simple aromatic/aliphatic chains.

Part 2: Protocol A — Biocatalytic Transamination

Principle:


-Transaminases (

-TAs) catalyze the transfer of an amino group from a sacrificial donor (e.g., isopropylamine) to a prochiral ketone acceptor. Mechanism: The reaction follows a Ping-Pong Bi-Bi mechanism mediated by the cofactor Pyridoxal-5'-phosphate (PLP).
Mechanistic Workflow (Visualization)

TransaminaseMechanism Enz_PLP Enzyme-PLP (Internal Aldimine) Complex1 Gem-Diamine Intermediate Enz_PLP->Complex1 + Donor Donor Amine Donor (Isopropylamine) Enz_PMP Enzyme-PMP (Pyridoxamine) Complex1->Enz_PMP - Acetone Enz_PMP->Complex1 Reversible (Inhibition Risk) Substrate Prochiral Ketone (Substrate) Enz_PMP->Substrate + Ketone Product Chiral Amine (Product) Enz_PMP->Product Transfer NH2 ByProd By-Product (Acetone) Product->Enz_PLP Regeneration

Figure 1: The Ping-Pong Bi-Bi mechanism. Critical control point: Removal of the ketone by-product (acetone) is essential to drive equilibrium toward the chiral amine product.

Standard Operating Procedure (Screening to Gram-Scale)

Objective: Synthesize (S)-1-phenylethylamine analog from acetophenone derivative.

Reagents:

  • Enzyme: Commercial

    
    -TA panel (e.g., Codexis ATA, Evoxx).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[3]

  • Donor: Isopropylamine (IPM) or Alanine.

  • Buffer: 100 mM Triethanolamine (TEA) or Potassium Phosphate, pH 7.5.

Step-by-Step Protocol:

  • Buffer Preparation (The "Master Mix"):

    • Dissolve IPM (1.0 M final conc.) in TEA buffer.

    • Critical: Adjust pH to 7.5 after adding IPM, as IPM is highly basic. Use 6M HCl.

    • Add PLP (1.0 mM final conc.). The solution should turn bright yellow. Note: Protect from light.

  • Substrate Solubilization:

    • Dissolve the ketone substrate in DMSO (max 10-20% v/v final reaction concentration).

    • Self-Validation: If substrate precipitates upon addition to buffer, add 5% Triton X-100 or reduce substrate concentration.

  • Reaction Initiation (Gram Scale):

    • Vessel: 250 mL round-bottom flask with overhead stirring (avoid magnetic bars which grind protein).

    • Charge: 100 mL Buffer/IPM/PLP mix.

    • Enzyme: Add 500 mg enzyme powder (approx 5 g/L loading). Stir to dissolve.

    • Start: Add substrate solution (final conc 10-50 g/L).

    • Temperature: Heat to

      
      .
      
  • Equilibrium Displacement (The "Sitagliptin" Strategy):

    • The reaction produces acetone (from IPM). Accumulation inhibits the enzyme and reverses the reaction.

    • Action: Apply a sweep gas (

      
      ) or mild vacuum (200-400 mbar) to continuously remove acetone.
      
    • Reference: This strategy was pivotal in Merck's synthesis of Sitagliptin [1].

  • Monitoring:

    • Sample every 4 hours. Quench 50 µL aliquot with 200 µL Acetonitrile.

    • Analyze via HPLC.[4]

    • Stop Criteria: If conversion stalls <50% at 24h, add fresh enzyme (10% w/w). If no change, check for product inhibition (see Section 5).

Part 3: Protocol B — Asymmetric Hydrogenation

Principle: Metal-catalyzed reduction of a prochiral imine or enamide using molecular hydrogen. Key Catalysts: Rhodium (Rh) or Iridium (Ir) complexed with chiral phosphine ligands (e.g., BINAP, SegPhos, Josiphos).

Workflow Diagram

ChemoWorkflow Start Substrate: Ketone Deriv Derivatization (Form Enamide/Imine) Start->Deriv NH4OAc / Ac2O Screen Ligand Screening (96-well Plate) Deriv->Screen Ir/Rh Catalysts Select Hit Selection (ee > 90%, Conv > 95%) Screen->Select Scale Parr Reactor Scale-up (High Pressure) Select->Scale S/C ratio 1000:1 Workup Workup & Crystallization Scale->Workup

Figure 2: Chemocatalytic workflow.[5] The critical step is the derivatization of the ketone to an enamide or imine, as ketones are rarely hydrogenated directly to amines with high enantioselectivity.

Standard Operating Procedure (High-Pressure Scale-Up)

Objective: Hydrogenation of an enamide intermediate to a chiral amine.

Reagents:

  • Catalyst:

    
     + (R)-BINAP (or specific ligand from screen).
    
  • Solvent: Degassed Methanol or Trifluoroethanol (TFE).

  • Gas: Hydrogen (

    
    ) - Ultra High Purity.
    

Step-by-Step Protocol:

  • Catalyst Preparation (Glovebox Mandatory):

    • In an

      
       filled glovebox, mix Metal Precursor and Chiral Ligand (1:1.1 molar ratio) in solvent. Stir for 30 mins to form the active complex.
      
    • Self-Validation: Solution color change (usually orange to deep red) indicates complex formation.

  • Reactor Loading:

    • Load substrate into a stainless steel autoclave (Parr reactor).

    • Add catalyst solution. Target Substrate-to-Catalyst (S/C) ratio of 1000:1 to 5000:1 for economic viability.

  • Hydrogenation:

    • Seal reactor and remove from glovebox.

    • Purge: Pressurize with

      
       to 10 bar, vent. Repeat 3x. Pressurize with 
      
      
      
      to 10 bar, vent. Repeat 3x.
    • Run: Pressurize to working pressure (typically 20-50 bar). Heat to optimal T (

      
      ).
      
    • Safety: Ensure burst disk is rated 20% above working pressure.

  • Workup:

    • Vent

      
       carefully. Purge with 
      
      
      
      .
    • Filter reaction mixture through Celite or activated carbon to remove metal catalyst (critical for pharma compliance).

    • Concentrate filtrate.

Part 4: Purification & Quality Control

Regardless of the synthesis route, optical purity must be verified and often upgraded.

Acid-Base Extraction (Chemical Purification)

Since amines are basic, this is the primary method to remove neutral starting materials (ketones/enamides).

  • Extraction: Dissolve crude reaction mix in MTBE or Toluene.

  • Salt Formation: Add 1M HCl. The chiral amine forms a water-soluble salt. Impurities remain in the organic layer.

  • Separation: Discard organic layer.

  • Free-basing: Basify the aqueous layer (pH > 12) with NaOH. The amine becomes organic-soluble.

  • Recovery: Extract into fresh MTBE, dry over

    
    , and evaporate.
    
Analytical Methods
  • Enantiomeric Excess (ee): Chiral HPLC (Columns: Chiralcel OD-H or AD-H).

    • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (DEA) to prevent peak tailing.

  • Derivatization: If direct HPLC fails, react amine with Mosher's Acid Chloride . Analyze diastereomers via achiral GC or NMR.

Part 5: Troubleshooting & Self-Validation

Failure ModeBiocatalysis DiagnosisChemocatalysis Diagnosis
Low Conversion Inhibition: Is acetone accumulating? Check

sweep. pH Drift: Did pH drop below 7.0? Re-adjust with base.
Poisoning: Is the substrate pure? S/N/Cl impurities kill Rh/Ir catalysts. Pressure: Is

mass transfer limited? Increase stirring speed.
Low ee Wrong Enzyme: Screen orthogonal panel. Background Reaction: Is spontaneous (racemic) amination occurring? Lower Temp.Ligand Slip: Did the ligand oxidize? Check glovebox

levels. Temperature: Too high T often erodes stereocontrol.
Emulsion Protein Crash: Enzyme denatured at interface. Add salt (brine) or filter through Celite.N/A (Usually homogeneous).[1]

References

  • Savile, C. K., et al. (2010).[6][7][8] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309.[7] [Link]

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Methods, Developments and Applications. Advanced Synthesis & Catalysis, 352(5), 753-819. [Link]

  • Codexis Inc. (2024).[9] Codex® ATA Screening Kit Protocol. [Link][10]

  • Blaser, H. U. (2010). Industrial Asymmetric Hydrogenation. The Chemical Record, 10(3), 135-152. [Link]

  • Verho, O., & Bäckvall, J. E. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Synthesis of Chiral Amines. Journal of the American Chemical Society, 137(12), 3996-4009. [Link]

Sources

Method

Topic: Synthesis and Application of Chiral Amines via Reaction of (S)-4-(1-Aminoethyl)benzonitrile HCl with Ketones

An Application & Protocol Guide for Medicinal Chemists Introduction: The Strategic Value of Chiral Amines in Modern Drug Discovery Chiral amines are foundational structural motifs in a vast array of pharmaceuticals and n...

Author: BenchChem Technical Support Team. Date: February 2026

An Application & Protocol Guide for Medicinal Chemists

Introduction: The Strategic Value of Chiral Amines in Modern Drug Discovery

Chiral amines are foundational structural motifs in a vast array of pharmaceuticals and natural products, with an estimated 40% of active pharmaceutical ingredients (APIs) containing this critical functionality.[1] Their prevalence stems from the ability of the nitrogen atom to form key hydrogen bonds and ionic interactions within biological targets, while the defined stereochemistry at the adjacent carbon center is often crucial for achieving selective and potent pharmacological activity. The synthesis of enantiomerically pure amines is, therefore, a cornerstone of medicinal chemistry and process development.[2][3][4]

This guide focuses on the utility of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride , a versatile and high-value chiral building block. Its structure offers two key strategic advantages:

  • A Pre-defined Stereocenter: The (S)-configuration provides a direct route to chiral products, circumventing the need for challenging asymmetric synthesis or costly chiral resolution steps downstream.

  • A Benzonitrile Moiety: The nitrile group is a unique and valuable pharmacophore. It is metabolically robust, capable of participating in hydrogen bonding and polar interactions, and often serves as a bioisostere for other functional groups like carbonyls or halogens.[5] Its inclusion in drug candidates can enhance binding affinity, modulate physicochemical properties for improved bioavailability, and block sites of metabolic degradation.[5][6]

The primary reaction discussed herein is the reductive amination of ketones. This powerful transformation provides a direct, efficient, and widely applicable method for C-N bond formation, converting readily available ketones into more complex, high-value chiral secondary amines.[7][8][9]

Core Reaction Principles: The Mechanism of Reductive Amination

Reductive amination is a robust, one-pot reaction that proceeds in two key stages: the formation of an imine (or iminium ion) intermediate, followed by its immediate reduction to the final amine.[8][10][11]

Stage 1: Imine/Iminium Ion Formation The reaction begins with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the ketone. This forms a hemiaminal intermediate. Since (S)-4-(1-Aminoethyl)benzonitrile is supplied as an HCl salt, a weak base (e.g., triethylamine or diisopropylethylamine) is typically added to liberate the free amine in situ. Under mildly acidic conditions, the hemiaminal readily eliminates a molecule of water to form a C=N double bond, yielding an imine. This equilibrium can be driven forward by removing water, often with dehydrating agents like molecular sieves or titanium(IV) isopropoxide.[7] The imine can then be protonated to form a more electrophilic iminium ion, which is the key species targeted by the reducing agent.[7][10]

Stage 2: Reduction of the Imine/Iminium Ion A selective reducing agent is used to deliver a hydride (H⁻) to the electrophilic carbon of the iminium ion. The key to a successful one-pot reductive amination is the choice of a reducing agent that reduces the iminium ion much faster than it reduces the starting ketone.[12] This chemoselectivity prevents wasteful consumption of the ketone starting material. Common choices include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are milder than reagents like sodium borohydride (NaBH₄) and are effective under the slightly acidic conditions that favor imine formation.[10][12]

The use of a chiral amine, (S)-4-(1-Aminoethyl)benzonitrile, directly installs stereochemistry into the product. While the initial reaction with a prochiral ketone generates a mixture of diastereomeric iminium ions, the subsequent reduction can proceed with varying degrees of diastereoselectivity depending on the steric bulk of the ketone, the reducing agent, and the reaction conditions.

Caption: General Mechanism of Reductive Amination.

Experimental Protocols and Methodologies

Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.[13][14][15][16]

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the most common and generally reliable method, as STAB (NaBH(OAc)₃) is a mild, selective reducing agent that tolerates a wide range of functional groups and does not require strict pH control.[12]

Step-by-Step Methodology:

  • Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-4-(1-Aminoethyl)benzonitrile HCl (1.0 eq.).

  • Solvent Addition: Add an appropriate anhydrous solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) (approx. 0.1–0.5 M concentration).

  • Amine Liberation: Add a weak base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1 eq.), to neutralize the HCl salt and liberate the free amine. Stir for 5-10 minutes at room temperature.

  • Ketone Addition: Add the ketone substrate (1.0–1.2 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30–60 minutes to allow for imine formation. For sterically hindered ketones, this step may require gentle heating (e.g., 40 °C) or a longer reaction time.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization to yield the desired chiral secondary amine.

Table 1: Example Conditions for Various Ketone Substrates

Ketone SubstrateEquivalentsSolventTime (h)Typical Yield (%)Notes
Acetone1.2DCM485-95%A volatile ketone; ensure the reaction vessel is sealed.
Cyclohexanone1.1DCE690-98%Generally a high-yielding reaction.
Acetophenone1.1DCE1670-85%Slower reaction due to steric hindrance and electronics.
4'-Fluoroacetophenone1.1THF1875-90%Electron-withdrawing groups can influence reaction rate.
Protocol 2: Alternative Reductive Amination using Sodium Cyanoborohydride

This method is also effective but requires careful pH control (pH 5-6) for optimal results, as NaBH₃CN is most effective and selective in this range.[12]

Step-by-Step Methodology:

  • Reagent Preparation: Combine (S)-4-(1-Aminoethyl)benzonitrile HCl (1.0 eq.) and the ketone (1.1 eq.) in a suitable solvent like methanol (MeOH) or ethanol (EtOH).

  • pH Adjustment: Add acetic acid to adjust the pH of the solution to approximately 5-6 (check with pH paper). This both catalyzes imine formation and optimizes the reducing agent's activity.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq.) in one portion. Caution: NaBH₃CN can release toxic HCN gas under strongly acidic conditions. Ensure the pH remains mildly acidic to neutral.

  • Reaction and Monitoring: Stir at room temperature for 12–24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow steps 8-11 from Protocol 1. The workup will neutralize the acetic acid.

Experimental_Workflow Reductive Amination Workflow A 1. Combine Amine HCl & Ketone in Solvent B 2. Add Base (Protocol 1) or Adjust pH (Protocol 2) A->B C 3. Stir for Imine Formation (30-60 min) B->C D 4. Add Reducing Agent (e.g., NaBH(OAc)3) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Aqueous Quench (e.g., sat. NaHCO3) E->F G 7. Extraction with Organic Solvent F->G H 8. Dry & Concentrate G->H I 9. Purification (Chromatography) H->I J 10. Characterization (NMR, MS, Chiral HPLC) I->J

Caption: A typical experimental workflow for reductive amination.

Analytical Characterization

Ensuring the identity, purity, and stereochemical integrity of the final product is critical. A combination of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure of the synthesized amine.

  • Mass Spectrometry (MS): Provides accurate mass information, confirming the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the product, confirming that the stereocenter from the starting amine has been retained and quantifying the selectivity of the reduction step.[17]

Applications in Medicinal Chemistry and Drug Design

The secondary amines synthesized through these protocols are valuable intermediates for constructing more complex molecular architectures. The presence of both a chiral center and the versatile benzonitrile group makes them particularly attractive for drug discovery programs.

The nitrile group can act as a key binding element, for example, by serving as a hydrogen bond acceptor.[5] Furthermore, biaryl compounds containing a nitrile are crucial building blocks for sartans, a class of angiotensin receptor blockers used to treat hypertension.[18] The chiral amine can be further elaborated, for instance, by acylation or alkylation, to build out the molecule and optimize its interactions with a biological target.

Synthetic_Pathway Hypothetical Synthetic Application Start (S)-4-(1-Aminoethyl) benzonitrile Intermediate Chiral Secondary Amine (Product from Protocol 1) Start->Intermediate Reductive Amination Ketone Prochiral Ketone (e.g., R-CO-R') Ketone->Intermediate Reductive Amination Target Complex Drug-like Molecule Intermediate->Target Further Functionalization Coupling Amide Coupling (e.g., with R''-COOH)

Caption: Incorporation of the synthesized amine into a larger molecule.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Incomplete liberation of the free amine from HCl salt.2. Deactivated reducing agent (hydrolyzed).3. Sterically hindered ketone requires more forcing conditions.1. Ensure stoichiometric amount of base is added and stir before adding ketone.2. Use a fresh bottle of the borohydride reagent.3. Increase reaction time, temperature (e.g., 40-50 °C), or add a dehydrating agent like 4Å molecular sieves.
Side Product Formation (Reduced Ketone) 1. Reducing agent is too strong (e.g., NaBH₄).2. Imine formation is too slow relative to ketone reduction.1. Switch to a milder reagent like NaBH(OAc)₃.2. Allow more time for imine formation before adding the reducing agent. Pre-forming the imine with a dehydrating agent can help.
Low Diastereoselectivity 1. The ketone substrate offers little facial bias for the hydride attack.2. Reaction temperature is too high.1. Screen different reducing agents or solvents. Bulky reducing agents may improve selectivity.2. Run the reduction step at a lower temperature (e.g., 0 °C or -78 °C).

References

  • Name-Reaction.com . Pictet-Spengler reaction. [Link]

  • Reductive Amination . Wordpress. [Link]

  • Crespi, S., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits . Molecules, 25(2), 414. [Link]

  • Asymmetric Chemistry. (2017). Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • Crespi, S., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits . ResearchGate. [Link]

  • Reductive amination . Wikipedia. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]

  • Crespi, S., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits . PMC. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore . Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes . ResearchGate. [Link]

  • Amine synthesis by imine reduction . Organic Chemistry Portal. [Link]

  • Asymmetric Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms . Master Organic Chemistry. [Link]

  • Penasa, R., et al. (2024). Advances in chiral analysis: from classical methods to emerging technologies . Chemical Society Reviews. [Link]

  • Wang, Y., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation . Nature Communications, 13(1), 183. [Link]

  • Safety Data Sheet: 4-Aminobenzonitrile . Carl ROTH. [Link]

  • Chiral Amine Synthesis. Methods, Developments and Applications . ResearchGate. [Link]

  • Optimization of the reaction conditions for the reductive amination a . ResearchGate. [Link]

  • Reduction of Imines and Reductive Amination of Aldehydes and Ketones . Thieme. [Link]

  • Reductive Amination . Chemistry Steps. [Link]

  • Beck, W., et al. Electrochemical synthesis of chiral amines and amino acid derivatives . American Chemical Society. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore . Journal of Medicinal Chemistry. [Link]

  • Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction . ResearchGate. [Link]

  • Janeck, M., et al. (2014). Asymmetric organocatalytic synthesis of chiral homoallylic amines . Beilstein Journal of Organic Chemistry, 10, 2336–2343. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation . ACS Publications. [Link]

  • Rashidian, M., et al. (2013). A Pictet-Spengler ligation for protein chemical modification . PNAS, 110(3), 820–825. [Link]

  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents . ChemRxiv. [Link]

  • Sharma, M., et al. (2021). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization . Catalysts, 11(7), 809. [Link]

  • Application of Nitrile in Drug Design . ResearchGate. [Link]

  • Chiral Amines in Total Synthesis: The Biocatalytic Approach . Wiley Analytical Science. [Link]

  • chemical synthesis and imine reductase-catalyzed enantioselective reduction of trifluorinate . University of Groningen. [Link]

  • Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans . New Journal of Chemistry. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC . Restek. [Link]

  • Material Safety Data Sheet - 4-Aminobenzonitrile,98% . Cole-Parmer. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design . Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

Sources

Application

The Strategic deployment of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride in Modern Medicinal Chemistry

This guide provides an in-depth exploration of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride, a chiral building block of increasing significance in medicinal chemistry. We will delve into its critical role in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride, a chiral building block of increasing significance in medicinal chemistry. We will delve into its critical role in the synthesis of targeted therapeutics, with a particular focus on its application in the development of novel potassium channel openers. This document will furnish researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols for the effective utilization of this versatile intermediate.

Introduction: The Molecular Advantage of a Chiral Aminobenzonitrile

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride is a fine chemical distinguished by two key structural features that render it highly valuable in drug design: a stereochemically defined chiral benzylic amine and a nitrile-substituted aromatic ring.

The chirality of the molecule is of paramount importance in modern drug discovery. Biological systems, such as enzymes and receptors, are inherently chiral, leading to stereoselective interactions with drug molecules.[1][2] The use of a single enantiomer, like the (S)-enantiomer of 4-(1-Aminoethyl)benzonitrile, allows for a more targeted interaction with the biological target, which can lead to improved potency, selectivity, and a better safety profile compared to a racemic mixture.[3][4]

The benzonitrile moiety also confers significant advantages. The nitrile group is a versatile functional group in medicinal chemistry. It can participate in various chemical transformations, act as a bioisostere for other functional groups, and contribute to the electronic properties of the molecule, often enhancing binding affinity to target proteins.[5]

Core Application: A Key Intermediate in the Synthesis of Novel Potassium Channel Openers

A significant application of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride is in the synthesis of novel potassium channel openers.[6] These compounds are of therapeutic interest for conditions characterized by cellular hyperexcitability, such as urge urinary incontinence.[6][7]

Potassium channels are crucial regulators of cell membrane potential.[7] Openers of these channels facilitate the efflux of potassium ions, leading to hyperpolarization of the cell membrane and a decrease in cell excitability.[7][8] This mechanism is particularly relevant in smooth muscle relaxation.

The (S)-4-(1-Aminoethyl)benzonitrile moiety often serves as a key pharmacophoric element, providing a specific three-dimensional orientation for interaction with the target potassium channel protein. The primary amine allows for the introduction of further molecular complexity and diversity through well-established chemical reactions.

Representative Synthetic Protocol: Synthesis of a Novel Potassium Channel Opener

The following is a representative, generalized protocol for the synthesis of a potential potassium channel opener, illustrating the use of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride as a key starting material. This protocol is based on established synthetic methodologies for similar compounds.

Objective: To synthesize a urea derivative of (S)-4-(1-Aminoethyl)benzonitrile as a potential potassium channel opener.

Materials:

  • (S)-4-(1-Aminoethyl)benzonitrile hydrochloride

  • A suitable isocyanate (e.g., an arylsulfonyl isocyanate)

  • Anhydrous, inert solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Reagents and solvents for work-up and purification (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate, ethyl acetate, hexanes)

  • Standard laboratory glassware and equipment

Step-by-Step Methodology:

  • Preparation of the Free Amine:

    • Suspend (S)-4-(1-Aminoethyl)benzonitrile hydrochloride (1.0 eq) in anhydrous dichloromethane.

    • Add triethylamine (1.1 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes to generate the free (S)-4-(1-aminoethyl)benzonitrile in situ.

  • Urea Formation:

    • In a separate flask, dissolve the desired arylsulfonyl isocyanate (1.0 eq) in anhydrous dichloromethane.

    • Slowly add the isocyanate solution to the stirred solution of the free amine from Step 1 at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired urea derivative.

  • Characterization:

    • Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Chiral HPLC to confirm its structure and enantiomeric purity.

Causality Behind Experimental Choices:

  • The use of the hydrochloride salt of the amine enhances its stability and shelf-life. The in-situ generation of the free amine with a tertiary base is a standard and efficient procedure to avoid isolation of the potentially less stable free base.

  • The reaction is performed under anhydrous conditions to prevent the hydrolysis of the highly reactive isocyanate.

  • The dropwise addition at low temperature helps to control the exothermicity of the reaction.

  • Purification by column chromatography is essential to remove any unreacted starting materials and by-products.

Data Presentation and Visualization

Table 1: Physicochemical Properties of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride

PropertyValue
CAS Number 911372-80-0[9]
Molecular Formula C₉H₁₁ClN₂
Molecular Weight 182.65 g/mol [9]
Appearance White to off-white solid
Purity Typically ≥97%

Diagram 1: General Synthetic Scheme for a Potassium Channel Opener

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product S-Amine_HCl (S)-4-(1-Aminoethyl)benzonitrile ·HCl Reaction_Conditions Et3N, CH2Cl2 0 °C to rt S-Amine_HCl->Reaction_Conditions 1. Isocyanate R-N=C=O (e.g., Arylsulfonyl isocyanate) Isocyanate->Reaction_Conditions 2. Product Potassium Channel Opener Candidate Reaction_Conditions->Product

Caption: Synthetic workflow for a potential potassium channel opener.

Diagram 2: Mechanism of Action of Potassium Channel Openers

G cluster_0 Cell Membrane K_Channel K+ Channel (Closed) K_Channel_Open K+ Channel (Open) K_Channel->K_Channel_Open Opens Hyperpolarization Hyperpolarization K_Channel_Open->Hyperpolarization K+ efflux leads to KCO Potassium Channel Opener KCO->K_Channel Binds to Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation Results in

Sources

Method

Precision Enzymatic Synthesis of Chiral Amines: From Screening to Process Scale-Up

Abstract The synthesis of chiral amines is a cornerstone of modern pharmaceutical manufacturing, with over 40% of active pharmaceutical ingredients (APIs) containing a chiral amine moiety. While transition-metal catalysi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of chiral amines is a cornerstone of modern pharmaceutical manufacturing, with over 40% of active pharmaceutical ingredients (APIs) containing a chiral amine moiety. While transition-metal catalysis (e.g., Rh/Ru-hydrogenation) has historically dominated this field, enzymatic synthesis offers superior enantioselectivity (>99% ee), mild operating conditions, and the elimination of toxic heavy metals.[1] This guide details the selection, screening, and process optimization of biocatalytic amine synthesis, with a specific focus on overcoming the thermodynamic limitations of Transaminases (ATAs).

Part 1: Strategic Enzyme Selection

Selecting the correct biocatalyst class is the first critical decision. Unlike chemical reduction, where reagents are broadly applicable, enzymes are mechanistically distinct.

Comparative Analysis of Amine-Synthesizing Enzymes[2][3]
FeatureTransaminases (ATAs) Imine Reductases (IREDs) Amine Dehydrogenases (AmDHs)
Mechanism Transfer of -NH₂ from a donor to a ketone.[2][3]NADPH-dependent reduction of C=N bonds.[4]Reductive amination using inorganic NH₃.
Substrates Prochiral ketones + Amine Donor (IPA/Ala).Cyclic imines, or Ketone + Amine (in situ).Ketones + Ammonia/Ammonium.[5][6]
Product Scope Primary amines (mostly).Secondary and Tertiary amines.[4][7][8]Primary amines.[4]
Equilibrium Unfavorable (

)
.[2] Requires displacement.
Favorable (Irreversible reduction).Favorable.
Cofactor PLP (Pyridoxal-5'-phosphate).[2][9]NAD(P)H.NAD(P)H.
Key Challenge Product inhibition & Equilibrium shifting.Enzyme stability & NADPH recycling.Substrate scope (often limited to small ketones).
Decision Pathway

Use the following logic to select your catalyst:

  • Target is a Secondary/Tertiary Amine?

    
    IREDs  or Reductive Aminases (RedAms) .
    
  • Target is a Primary Amine?

    • High Ammonia tolerance available?

      
      AmDH .
      
    • Complex/Bulky side chains?

      
      ATAs  (Most engineered variants available).
      

Part 2: Thermodynamics & Equilibrium Shifting (The ATA Challenge)

Transaminases operate via a Ping-Pong Bi-Bi mechanism .[9] The reaction is reversible, often with an equilibrium constant


. To achieve high conversion (>90%), the equilibrium must be driven forward.
Validated Displacement Strategies
Strategy A: Isopropylamine (IPA) as Donor
  • Mechanism: ATA transfers the amino group from IPA to the substrate, generating Acetone as a byproduct.

  • Optimization: Acetone is volatile. Removing it via gas sweeping (N₂) or reduced pressure drives the reaction.

  • Pros: Cheap donor, easy product separation.

  • Cons: High concentrations of IPA can be inhibitory/destabilizing to the enzyme.

Strategy B: L-Alanine as Donor + LDH/GDH Cascade
  • Mechanism: ATA transfers amino group from Alanine, generating Pyruvate .

  • Displacement: Lactate Dehydrogenase (LDH) reduces Pyruvate to Lactate (irreversible), consuming NADH. Glucose Dehydrogenase (GDH) recycles NAD+ to NADH.[10]

  • Pros: Thermodynamic lock (Pyruvate removal is highly effective).

  • Cons: Complex 3-enzyme system; accumulation of Lactate can lower pH.

Mechanism Visualization

ATA_Mechanism cluster_0 Half-Reaction 1 (Deamination) cluster_1 Half-Reaction 2 (Amination) Donor Amine Donor (e.g., IPA) E_PLP Enzyme-PLP Donor->E_PLP Binding Byproduct Copuct (e.g., Acetone) Removal Equilibrium Shift Byproduct->Removal Evaporation/LDH E_PMP Enzyme-PMP (Aminated) E_PLP->E_PMP -NH2 Transfer Product Chiral Amine E_PLP->Product Release E_PMP->Byproduct Release E_PMP->E_PLP -NH2 Transfer Substrate Prochiral Ketone Substrate->E_PMP Binding

Figure 1: The Ping-Pong Bi-Bi mechanism of Transaminases. Effective synthesis requires the irreversible removal of the byproduct (Acetone or Pyruvate).

Part 3: Detailed Protocol - Screening to Scale-Up

This protocol utilizes an ATA with IPA donor system, as it is the most scalable method for industrial applications (e.g., Sitagliptin).

Phase 1: High-Throughput Screening (96-well Plate)

Objective: Identify active ATA variants for the specific ketone substrate.

  • Preparation of Stock Solutions:

    • Substrate Stock: 50 mM ketone in DMSO.

    • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.

    • Donor Solution: 2 M Isopropylamine (IPA) adjusted to pH 7.5 with H₃PO₄.

    • Cofactor: 10 mM PLP in water.

  • Plate Setup:

    • Dispense 1–2 mg of lyophilized enzyme powder per well.

    • Add 180 µL of Master Mix:

      • 10% v/v IPA Donor Solution (Final: 200 mM).

      • 1 mM PLP.

      • 1% v/v DMSO Substrate Stock (Final: 0.5 mM).

      • Balance with KPi Buffer.

  • Incubation:

    • Seal with aluminum foil (prevent evaporation).

    • Shake at 30°C, 600 rpm for 24 hours.

  • Quenching & Analytics:

    • Add 200 µL Acetonitrile (ACN) to quench.

    • Centrifuge (4000 rpm, 10 min) to pellet protein.

    • Analyze supernatant via HPLC (C18 for conversion, Chiralpak AD-H/OD-H for ee).

Phase 2: Process Scale-Up (100 mL Reactor)

Objective: Maximize conversion using equilibrium displacement.

  • Reactor Setup: Use a jacketed glass vessel with an overhead stirrer and a nitrogen inlet.

  • Reaction Mix Formulation:

    • Substrate: 10 g/L (approx. 50 mM). Note: If solubility is low, use 10-20% DMSO or PEG-400.

    • Enzyme: 2–5 g/L (crude preparation) or 10 U/mL.

    • Donor: 1 M Isopropylamine (pH 7.5).

    • Cofactor: 1 mM PLP.

    • Temp: 45°C (if enzyme is thermostable) or 30°C.

  • Equilibrium Displacement (The Critical Step):

    • Nitrogen Sweep: Bubble N₂ gas through the reaction mixture at 0.5–1.0 VVM (volume gas per volume liquid per minute).

    • Why? This strips the acetone byproduct from the liquid phase.

    • Scrubber: Route the off-gas through a chilled water/bleach trap to capture acetone and IPA vapors.

  • Monitoring:

    • Sample every 2 hours. Monitor pH; IPA addition shifts pH alkaline. Maintain pH 7.0–8.0 using 1 M HCl auto-titration.

  • Workup:

    • Acidify to pH 2.0 (protonates amine product, keeps it in aqueous phase).

    • Extract unreacted ketone with MTBE/Ethyl Acetate (discard organic layer).

    • Basify aqueous phase to pH 12.0 (deprotonates amine).

    • Extract product into MTBE. Dry over MgSO₄ and concentrate.

Part 4: Process Optimization (DoE)

Once a "hit" enzyme is found, use Design of Experiments (DoE) to optimize.

Key Factors for Optimization
  • Temperature: Higher T improves solubility and rate but deactivates enzyme.

  • pH: Compromise between enzyme stability (pH 7-8) and equilibrium (IPA needs to be uncharged to donate, pKa ~10.6).

  • Cosolvent: DMSO (5-20%) is standard. Methanol is often inhibitory to ATAs.

Optimization Workflow Diagram

Optimization_Loop cluster_DoE DoE Optimization Cycle Start Hit Identified Factor1 Solubility Check (DMSO/PEG) Start->Factor1 Factor2 Thermodynamics (Temp/Pressure/N2 Flow) Factor1->Factor2 Factor3 Inhibition Study (Product/Substrate) Factor2->Factor3 Model Response Surface Model Factor3->Model Model->Factor1 Refine Parameters Scale Pilot Scale (1L) Model->Scale Optimal Conditions Met

Figure 2: Iterative optimization workflow. Solubility and thermodynamic constraints must be addressed before scale-up.

Part 5: Case Study & Troubleshooting

The Sitagliptin Benchmark

The industrial synthesis of Sitagliptin (Januvia®) by Merck & Codexis is the gold standard.

  • Challenge: The pro-sitagliptin ketone was bulky and insoluble.

  • Solution: Directed evolution of an ATA from Arthrobacter sp.

  • Process: 50% DMSO was used to solubilize the substrate. The enzyme was evolved to tolerate this high cosolvent concentration and high IPA loads.

  • Result: 53% higher productivity and 19% waste reduction compared to the Rh-catalyzed route.

Troubleshooting Guide
ProblemRoot CauseSolution
Low Conversion (<20%) Equilibrium limitation.Increase N₂ sweep rate; Increase IPA equivalents (up to 2M).
Precipitation Substrate insolubility.Add DMSO (up to 20%); Use "Resin-reservoir" (add substrate via adsorption resin).
Enzyme Deactivation High IPA concentration or pH drift.Lower IPA to 1M; Ensure strict pH stat control (pH 7.5).
Low ee Background chemical reaction or wrong enzyme.[11]Verify background with "No Enzyme" control. Screen more variants.

References

  • Savile, C. K., et al. (2010).[11][6] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.[11] Link

  • Tufvesson, P., et al. (2011). Process considerations for the asymmetric synthesis of chiral amines using transaminases. Biotechnology and Bioengineering, 108(7), 1479-1493. Link

  • Ghislieri, D., & Turner, N. J. (2014). Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines. Topics in Catalysis, 57, 284-300. Link

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51. Link

  • Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids.[9][12] Trends in Biotechnology, 28(6), 324-332. Link

Sources

Application

developing analytical methods for chiral aminonitriles

Advanced Analytical Protocols for Chiral -Aminonitriles Method Development Guide & Application Note Executive Summary & Strategic Context -Aminonitriles are critical intermediates in the synthesis of non-natural amino ac...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Analytical Protocols for Chiral -Aminonitriles

Method Development Guide & Application Note

Executive Summary & Strategic Context


-Aminonitriles are critical intermediates in the synthesis of non-natural amino acids (via the Strecker synthesis) and various pharmaceutical alkaloids.[1] However, they present a unique "double-trouble" challenge for analytical chemists:
  • Chemical Instability (The Retro-Strecker Threat): In aqueous or protic environments, particularly under acidic or basic stress,

    
    -aminonitriles exist in equilibrium with their corresponding imines and hydrogen cyanide (HCN). Standard Reversed-Phase (RP) HPLC often drives this decomposition, leading to quantitation errors and safety hazards.
    
  • Detection Limits: Many aliphatic aminonitriles lack strong chromophores, making UV detection difficult without derivatization.

The Core Directive of this Protocol: Avoid water. The most robust analytical strategy for


-aminonitriles is Normal Phase (NP) Chiral HPLC  or Supercritical Fluid Chromatography (SFC) . This guide prioritizes non-aqueous conditions to preserve sample integrity.

Decision Logic & Workflow

The following decision tree illustrates the critical path for method selection based on the specific physicochemical properties of the aminonitrile.

Aminonitrile_Workflow Start Start: Chiral Aminonitrile Sample Chromophore Does it have a UV Chromophore? (e.g., Phenyl, Naphthyl) Start->Chromophore Stability Is it stable in aqueous buffer (pH 3-8) for >4 hours? Chromophore->Stability Yes Deriv METHOD C: Derivatization (OPA/FMOC) -> RP-HPLC Chromophore->Deriv No (Aliphatic only) NP_HPLC METHOD A: Normal Phase HPLC (Hexane/Alcohol + Base) Stability->NP_HPLC No (Hydrolysis prone) SFC METHOD B: Chiral SFC (CO2 + Methanol + Base) Stability->SFC No (Hydrolysis prone) RP_HPLC METHOD D: Reversed Phase HPLC (High pH Buffer - RISKY) Stability->RP_HPLC Yes (Rare)

Figure 1: Strategic decision tree for aminonitrile method selection. Note the strong preference for non-aqueous techniques (Green) over aqueous techniques (Red) due to the retro-Strecker equilibrium.

Sample Preparation (The "Dry" Protocol)

Critical Warning: Do not dissolve


-aminonitriles in water, methanol, or unbuffered aqueous mixtures for initial stock preparation unless stability is proven. Moisture initiates the release of HCN.
Standard Operating Procedure (SOP-PREP-01)
  • Solvent Selection: Use n-Hexane (HPLC Grade) and 2-Propanol (IPA) . If solubility is poor, use Dichloromethane (DCM) for the initial dissolution, then dilute with Hexane.

  • Stock Solution: Prepare a 1.0 mg/mL stock solution in 90:10 Hexane:IPA.

  • Filtration: Filter through a 0.45 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters (hydrophilic/reactive).

  • Temperature: Analyze immediately. If storage is required, store at -20°C to freeze the retro-Strecker equilibrium.

Method A: Normal Phase Chiral HPLC (Gold Standard)

This method is the primary recommendation. It uses polysaccharide-based Chiral Stationary Phases (CSPs) which are robust and highly selective for amine-containing compounds.

Column Selection Strategy
  • Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA).

    • Why: Historically provides the highest hit rate for

      
      -aminonitriles due to the helical groove structure accommodating the nitrile group.
      
  • Secondary Screen: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or IB).

Detailed Instrument Protocol
ParameterSetting / SpecificationRationale
Instrument HPLC with UV/Vis or PDA DetectorStandard configuration.
Column Chiralpak IA or AD-H (250 x 4.6 mm, 5 µm)Immobilized phases (IA) allow for broader solvent choices (like DCM) if solubility is an issue.
Mobile Phase n-Hexane : 2-Propanol : Diethylamine (DEA) Ratio: 90 : 10 : 0.1 (v/v/v)DEA is mandatory. It masks silanol groups on the silica support, preventing peak tailing of the basic amine group.
Flow Rate 1.0 mL/minStandard NP flow rate.
Temperature 10°C - 20°C Crucial: Lower temperatures suppress the retro-Strecker decomposition and improve chiral resolution (

).
Detection UV @ 210–254 nm210 nm captures the nitrile absorption if aromatic rings are weak; 254 nm for phenyl groups.
Injection Vol 5–10 µLKeep low to prevent column overload.
Troubleshooting Peak Shape
  • Broad/Tailing Peaks: Increase DEA concentration to 0.2%. Ensure the column is fully equilibrated (min 20 column volumes).

  • Split Peaks: This often indicates on-column decomposition. Lower the column temperature to 5°C or 10°C. If the problem persists, the compound is hydrolyzing; switch to strictly anhydrous solvents (dry the IPA over molecular sieves).

Method B: Chiral SFC (The Modern Alternative)

Supercritical Fluid Chromatography (SFC) is superior for throughput and stability, as CO2 is non-protic and the separation occurs rapidly, minimizing decomposition time.

SFC Protocol Summary
  • Column: Chiralpak IG-3 or Trefoil CEL1 (2.1 x 150 mm).

  • Mobile Phase A: CO2 (100%).

  • Mobile Phase B: Methanol + 0.2% Isopropylamine (IPAm).

  • Gradient: 5% to 40% B over 5 minutes.

  • Back Pressure: 120–150 bar.

  • Advantage: The acidic nature of CO2 can sometimes interact with amines, but the addition of Isopropylamine (a stronger base than the analyte) effectively suppresses these interactions.

Method C: Derivatization (For Aliphatic Aminonitriles)

If the molecule lacks a UV chromophore (e.g., 2-amino-2-methylpropanenitrile), direct UV detection is impossible.

Reagent: O-Phthalaldehyde (OPA) + N-Acetyl-L-Cysteine (NAC).

  • Note: While Marfey's reagent (FDAA) is common for amino acids, it requires heating, which destroys aminonitriles. OPA reacts rapidly at room temperature.

Protocol:

  • Mix 100 µL Sample (in borate buffer pH 8 - perform quickly) + 100 µL OPA reagent.

  • React for 30 seconds.

  • Inject immediately onto a Reversed Phase C18 column.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Warning: This introduces aqueous conditions.[1] Validate that the derivatization rate is faster than the hydrolysis rate.

Validation Parameters (ICH Q2)

For unstable compounds like chiral aminonitriles, validation requires specific modifications:

  • Solution Stability (Critical):

    • You must demonstrate stability in the injection solvent.

    • Test: Inject the standard every hour for 12 hours.

    • Acceptance: No new peaks (imines/aldehydes) >0.5%. If unstable, use a cooled autosampler (4°C).

  • Specificity:

    • Inject the potential decomposition products (the corresponding aldehyde and ketone) to ensure they do not co-elute with the enantiomers.

  • Linearity:

    • Prepare fresh standards for every calibration curve due to instability. Do not use stored stock solutions for linearity validation.

References

  • Strecker Synthesis & Retro-Strecker Instability

    • Petasis, N. A. (2010). Petasis vs. Strecker Amino Acid Synthesis.
    • [Link]

  • Chiral Stationary Phase Selection (Polysaccharides)

    • Daicel Corporation. Chiral Column Selection Guide for HPLC and SFC.
    • [Link]

  • Normal Phase Method Development Strategy

    • Beesley, T. E., & Scott, R. P. W. (2007). Chiral Chromatography. Wiley.
    • [Link]

  • SFC and HPLC Comparison for Chiral Amines

    • Regis Technologies.[2] Getting Started with Chiral Method Development.

    • [Link]

  • Derivatization Techniques (OPA/Fluorescence)

    • Yakhak Hoeji. (2021).[3] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates.

    • [Link]

Sources

Method

The Pivotal Role of Chiral Amines in Modern Agrochemical Synthesis: Application Notes and Protocols

Introduction: The Significance of Chirality in Agrochemicals In the pursuit of more effective and environmentally benign crop protection solutions, the concept of chirality has become a cornerstone of modern agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Agrochemicals

In the pursuit of more effective and environmentally benign crop protection solutions, the concept of chirality has become a cornerstone of modern agrochemical research and development. Many pesticides possess one or more stereogenic centers, leading to the existence of stereoisomers, which can exhibit vastly different biological activities, toxicities, and environmental fates.[1][2] The use of single-enantiomer agrochemicals offers numerous advantages, including reduced application rates, higher efficacy, and minimized off-target effects, thereby contributing to more sustainable agricultural practices.[2] Chiral amines are fundamental building blocks and intermediates in the synthesis of a significant portion of these stereochemically pure agrochemicals.[3][4][5][6] An estimated 40% of agrochemicals contain a chiral amine moiety, underscoring their importance in the industry.[6] This technical guide provides an in-depth exploration of the application of chiral amines in the synthesis of key herbicides, fungicides, and insecticides, complete with detailed application notes and experimental protocols for researchers, scientists, and professionals in the field.

I. Application in Herbicide Synthesis: The Case of (S)-Metolachlor

The chloroacetanilide herbicide metolachlor is a prime example of the benefits of a "chiral switch". Originally marketed as a racemic mixture, it was discovered that the herbicidal activity resides almost exclusively in the (S)-enantiomer.[7] This led to the development of (S)-metolachlor, marketed as Dual Magnum®, allowing for a significant reduction in the amount of active ingredient released into the environment.[8][9] The key to the large-scale, economical production of (S)-metolachlor is the asymmetric hydrogenation of an imine precursor to generate a chiral amine intermediate.[8][9][10][11]

Application Note: Asymmetric Imine Hydrogenation for (S)-Metolachlor Synthesis

The industrial synthesis of (S)-metolachlor hinges on the highly efficient and enantioselective hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine.[11] This reaction utilizes a chiral iridium catalyst, typically with a ferrocenyl diphosphine ligand such as Xyliphos, to achieve high enantiomeric excess (ee) and turnover numbers (TONs), making it one of the largest applications of asymmetric catalysis to date.[8][9] The resulting chiral amine is then acylated with chloroacetyl chloride to yield the final product.

Workflow for (S)-Metolachlor Synthesis via Asymmetric Hydrogenation

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Acylation A 2-Ethyl-6-methylaniline C Imine Precursor A->C Condensation B Methoxyacetone B->C F Chiral Amine Intermediate C->F Enantioselective Reduction D Chiral Iridium Catalyst (e.g., Ir-Xyliphos) D->F E H2 (Hydrogen Gas) E->F H (S)-Metolachlor F->H Acylation G Chloroacetyl Chloride G->H

Caption: Synthesis of (S)-Metolachlor.

Protocol: Asymmetric Hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine

This protocol is a representative example based on established industrial processes.[10][11][12]

Materials:

  • N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • (R,SFc)-Xyliphos (or a similar chiral ferrocenyl diphosphine ligand)

  • Tetrabutylammonium iodide (NBu₄I)

  • Acetic acid

  • Degassed, anhydrous solvent (e.g., methanol or toluene)

  • High-pressure autoclave equipped with a stirrer and temperature control

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a glovebox, charge the autoclave with [Ir(COD)Cl]₂ and the chiral ligand (e.g., (R,SFc)-Xyliphos) in a suitable molar ratio (typically around 1:1.1 Ir:ligand). Add the degassed solvent and stir the mixture at room temperature for 30-60 minutes to form the catalyst precursor.

  • Reaction Setup: To the autoclave containing the catalyst solution, add the N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine, tetrabutylammonium iodide, and acetic acid. The substrate-to-catalyst ratio (S/C) can be very high, often exceeding 1,000,000 in industrial settings.[12]

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 80 bar).[12] Heat the reaction mixture to the specified temperature (e.g., 50°C) with vigorous stirring.[12]

  • Monitoring and Work-up: Monitor the reaction progress by hydrogen uptake or by sampling and analyzing for the disappearance of the imine (e.g., by GC). Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Isolation of Chiral Amine: The reaction mixture containing the chiral amine can be used directly in the next step or purified. Purification can be achieved by removing the solvent under reduced pressure and, if necessary, by distillation.

  • Acylation: The crude or purified chiral amine is then reacted with chloroacetyl chloride in the presence of a base to yield (S)-metolachlor.

Quantitative Data Summary:

ParameterTypical ValueReference
Enantiomeric Excess (ee)> 80%[12]
Substrate/Catalyst Ratio> 1,000,000[12]
Hydrogen Pressure80 bar[12]
Temperature50 °C[12]

II. Application in Fungicide Synthesis: Chiral Triazoles and Acylalanines

Chiral amines are also crucial in the synthesis of potent fungicides. The stereochemistry of these compounds often dictates their efficacy and selectivity towards the target fungal pathogens.

Application Note: Chemoenzymatic Synthesis of (R)-Metalaxyl

Metalaxyl is another agrochemical that has benefited from a chiral switch. The fungicidal activity of this acylalanine is primarily attributed to the (R)-enantiomer.[13] An efficient route to (R)-metalaxyl involves the use of a chiral amine intermediate, methyl (R)-N-(2,6-dimethylphenyl)alaninate.[13] This intermediate can be synthesized through various methods, including asymmetric hydrogenation of an enamide precursor.[7]

Workflow for (R)-Metalaxyl Synthesis

G cluster_0 Step 1: Enamide Formation cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Acylation A 2,6-Dimethylaniline C Imine A->C B Methyl 2-oxopropanoate B->C E Enamide Precursor C->E D Methoxyacetyl chloride D->E H Methyl (R)-N-(2,6-dimethylphenyl)alaninate (Chiral Amine Intermediate) E->H Enantioselective Reduction F Chiral Rhodium Catalyst F->H G H2 (Hydrogen Gas) G->H J (R)-Metalaxyl H->J Acylation I Methoxyacetyl chloride I->J G cluster_0 Initial Mixture cluster_1 Enzymatic Reaction cluster_2 Separated Products A Racemic Amine ((R)- and (S)-enantiomers) D Selective Acylation A->D B Acylating Agent B->D C Lipase C->D E Unreacted Amine (e.g., (R)-enantiomer) D->E F Acylated Amine (e.g., (S)-enantiomer) D->F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Diastereomeric Salt Crystallization

Senior Application Scientist Desk Status: Online Topic: Troubleshooting Resolution Failures, Phase Separation (Oiling Out), and Eutectic Traps Audience: Process Chemists & Separation Scientists Introduction Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Status: Online Topic: Troubleshooting Resolution Failures, Phase Separation (Oiling Out), and Eutectic Traps Audience: Process Chemists & Separation Scientists

Introduction

Welcome to the Technical Support Center. I am your Senior Application Scientist.

Crystallization of diastereomeric salts is not merely a precipitation event; it is a competition between thermodynamic stability and kinetic accessibility. When you mix a racemic substrate with a chiral resolving agent (CRA), you are engineering a ternary phase system (Salt P, Salt N, Solvent).

Most failures—whether "oiling out," low yield, or poor enantiomeric excess (ee)—stem from a misunderstanding of the Metastable Zone Width (MSZW) or the Eutectic Composition of your specific system. This guide moves beyond basic textbook definitions to address the causality of failure in the lab.

Module 1: Critical Troubleshooting (Q&A)

Issue 1: "My solution separates into a sticky oil/gum instead of crystallizing."

Diagnosis: Liquid-Liquid Phase Separation (LLPS). Technical Cause: You have entered the "Oiling Out" region of the phase diagram. This occurs when the Liquid-Liquid equilibrium curve (binodal) lies above the solid-liquid solubility curve (spinodal) in the phase diagram. Thermodynamically, the system lowers its energy by forming a disordered liquid phase (oil) rather than an ordered crystal lattice because the energy barrier for nucleation is too high or the supersaturation is too aggressive.

Corrective Protocol:

  • Temperature Cycling: Do not crash cool. Re-heat the oil to form a single phase. Cool slowly (

    
    ) to just above the cloud point.
    
  • The "Cloud Point" Seeding: Add seeds before the oil appears. If the oil phase forms, it acts as an impurity sink, trapping the wrong diastereomer.

  • Modify Dielectric Constant: Oiling out often indicates the solvent is too polar or too non-polar for the salt. Add a co-solvent to shift the solubility curve above the LLPS region.

Issue 2: "I have crystals, but the enantiomeric excess (ee) is stuck at ~50-70% despite recrystallization."

Diagnosis: Eutectic Trap or Solid Solution Formation. Technical Cause:

  • Eutectic Trap: You are operating at the eutectic composition of the ternary phase diagram. At this point, the solubility of the less soluble salt (p-salt) and the more soluble salt (n-salt) are identical. Further crystallization will only co-precipitate both.

  • Solid Solution: The n-salt is incorporating into the crystal lattice of the p-salt due to structural similarity (isomorphism).

Corrective Protocol:

  • The "Popov" Rule Check: If the solubility ratio (

    
    ) is 
    
    
    
    , efficient separation is mathematically impossible in a single solvent. Switch solvents to maximize this ratio.
  • Dutch Resolution (Family Approach): Replace the single resolving agent with a mixture of structurally related agents (e.g., Phenylethylamine + Phenylbutylamine).[1] This disrupts the packing of the n-salt (inhibiting its nucleation) while allowing the p-salt to crystallize pure.

Issue 3: "No precipitation occurs even at -20°C."

Diagnosis: Weak Salt Formation or High Solubility.[2] Technical Cause:

  • 
    pKa Insufficiency:  The difference between the acid and base pKa is likely 
    
    
    
    . Salt formation is an equilibrium; without a driving force (proton transfer), you have a solution of free acid and base, not a salt.
  • Solvent Shielding: High dielectric solvents (like DMSO or water) may be stabilizing the ions too well.

Corrective Protocol:

  • Verify

    
    pKa:  Ensure 
    
    
    
    .
  • Switch to Low-Polarity Solvents: Move to MTBE, Toluene, or IPA to force ion-pairing.

Module 2: Visualizing the Logic

Understanding the decision matrix is critical for saving time. The following diagram illustrates the troubleshooting workflow for a failed resolution.

TroubleshootingLogic Start Resolution Experiment (Racemate + CRA) Result Outcome? Start->Result Oil Oiling Out / Gum Result->Oil Phase Sep NoSolid No Precipitate Result->NoSolid Clear Soln Solid Solid Formed Result->Solid Crystals LLPS Cause: LLPS (Metastable Zone) Oil->LLPS pKaCheck Check u0394pKa NoSolid->pKaCheck PurityCheck Check Purity (ee) Solid->PurityCheck FixOil Action: Re-heat -> Add Co-solvent -> Seed at High Temp LLPS->FixOil SolventCheck Action: Switch to Lower Polarity Solvent pKaCheck->SolventCheck HighEE Success: Isolate & Recrystallize PurityCheck->HighEE High ee LowEE Low ee (<80%) PurityCheck->LowEE Low ee Eutectic Cause: Eutectic Trap or Solid Solution LowEE->Eutectic DutchRes Action: Apply Dutch Resolution (Family of Agents) Eutectic->DutchRes

Figure 1: Decision matrix for diagnosing diastereomeric salt crystallization failures.

Module 3: Experimental Protocols

Protocol A: The "Rescue" Recrystallization (For Oiled-Out Batches)

Do not discard an oiled-out batch. It contains your product, but it is kinetically trapped.

  • Redissolution: Add just enough good solvent (e.g., Ethanol) to the oil at reflux until it becomes a homogeneous solution.

  • Anti-Solvent Titration: Slowly add the anti-solvent (e.g., MTBE) at reflux until a faint permanent turbidity is observed.

  • Clear Point: Add 1-2 mL of the good solvent to clear the turbidity.

  • Seeding (Critical Step): Cool to

    
     (typically 5-10°C below reflux). Add 0.5 wt% pure seed crystals.
    
    • Note: If you lack seeds, scratch the glass wall.[2]

  • Aging: Hold temperature constant for 1 hour to allow seed growth (prevents secondary nucleation of the oil).

  • Slow Cooling: Ramp down at

    
     to room temperature.
    
Protocol B: Dutch Resolution Screening

Use this when standard resolution yields poor enantiomeric excess.

  • Preparation: Prepare a mixture of the primary resolving agent (e.g., (S)-Phenylethylamine) and 2-3 "family" members (e.g., (S)-p-Tolyl-ethylamine) in a 90:5:5 ratio.

  • Stoichiometry: Ensure the total molar amount of amine equals 1.0 equivalent relative to the racemic acid.

  • Crystallization: Dissolve in the chosen solvent at reflux and cool.

  • Mechanism: The impurities (family members) will preferentially inhibit the nucleation of the undesired diastereomer or form a solid solution that destabilizes the n-salt, leaving the p-salt to crystallize in higher purity.

Module 4: Data & Reference Tables

Table 1: Solvent Selection Guide for Salt Formation
Solvent ClassExamplesRole in ResolutionRisk Factor
Alcohols MeOH, EtOH, IPAPrimary Solvent. Good solubility for salts; H-bonding promotes lattice formation.Solvates (alcoholates) are common; may be too soluble.
Ketones Acetone, MEKAnti-Solvent/Modifier. Good for breaking solvates; intermediate polarity.Can react with primary amines (Schiff base formation). Avoid with amine CRAs.
Ethers MTBE, THFAnti-Solvent. Forces precipitation; low dielectric constant.Peroxide formation; high volatility.
Nitriles AcetonitrileSpecialty. Unique dipole alignment; good for polar salts.Can cause oiling out due to immiscibility gaps.
Table 2: The pKa Rule of Thumb

pKa (Base - Acid)
Salt StabilityOutcome Prediction
< 0 No SaltNo reaction; components remain separate.
0 - 2 EquilibriumWeak salt; likely to dissociate in solution. Poor crystallization.
2 - 3 MetastableSalt forms but may be hygroscopic or unstable.
> 3 Stable SaltIdeal Zone. Strong ionic lattice; high melting point; good crystallization.

Module 5: Advanced Concept - The Ternary Phase Diagram

To understand why you cannot get 100% yield, you must visualize the Ternary Diagram.

TernaryPhase Solvent Solvent (100%) Eutectic Solvent->Eutectic Solubility Limit Region1 Region: Solution SaltP Salt P (Less Soluble) SaltP->Solvent SaltN Salt N (More Soluble) SaltP->SaltN Solid Line SaltN->Solvent Region2 Region: Salt P + Soln Region3 Region: Salt N + Soln

Figure 2: Simplified Ternary Phase representation. The Eutectic Point (E) represents the composition where both salts crystallize simultaneously. You must operate in the "Salt P + Soln" region to achieve pure resolution.

References

  • BenchChem. (2025).[2][3][4][5][6] Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Retrieved from

  • Leeman, M., et al. (2007). Dutch Resolution of Racemates and the Roles of Solid Solution Formation and Nucleation Inhibition.[1][7][8] Topics in Current Chemistry. Retrieved from

  • Simon, M. (2025).[2] Diastereomeric Salt Crystallization Using Ternary Phase Diagram. Retrieved from

  • Sirois, L. E., et al. (2014). The Role of Diastereomer Impurity in Oiling-Out during the Resolution.[6] Organic Process Research & Development. Retrieved from

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation.[1][4][9][10][11][12][13] Retrieved from

Sources

Optimization

enhancing the stability of chiral intermediates in solution

Topic: Enhancing the Stability of Chiral Intermediates in Solution Introduction: The "Silent Killer" of Potency Welcome to the Chiral Stability Support Center. If you are here, you likely understand that Enantiomeric Exc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Stability of Chiral Intermediates in Solution

Introduction: The "Silent Killer" of Potency

Welcome to the Chiral Stability Support Center. If you are here, you likely understand that Enantiomeric Excess (ee) is not just a purity metric—it is a proxy for the biological efficacy and safety of your final drug candidate.

In solution, chiral intermediates are thermodynamically restless. Unlike solid-state storage where molecular motion is restricted, solution-phase chemistry exposes your chiral center to solvation shells, proton exchange, and catalytic impurities. A drop from 99% to 90% ee isn't just a 9% loss; it often necessitates a complete restart of a synthesis step to avoid downstream diastereomer formation.

This guide moves beyond basic "keep it cold" advice. We will engineer stability by controlling the kinetic barriers of racemization.

Module 1: Diagnostic Troubleshooting

Q: My ee drops significantly overnight even at 4°C. What is the root cause?

A: Rapid racemization at low temperatures usually indicates a low-barrier catalytic pathway rather than simple thermal equilibration. You are likely dealing with one of three culprits:

  • The

    
    -Proton Acidity (Base Catalysis):  If your chiral center has an adjacent electron-withdrawing group (carbonyl, nitro, sulfone), the 
    
    
    
    -proton is acidic (
    
    
    18-25). Even weak bases (glassware residue, trace amines) can deprotonate this, forming a planar, achiral enolate/carbanion.
  • Schiff Base Formation (Amine/Aldehyde Contamination): If your intermediate is a chiral amine, trace aldehydes (impurities in solvents like ethyl acetate or alcohols) form imines. The

    
    -proton of an imine is significantly more acidic than that of the free amine, leading to rapid racemization.
    
  • Lewis Acid Catalysis (Metal Ions): Trace metals (Fe, Cu, Zn) from reactor walls or reagents can chelate to the chiral center, stabilizing the planar transition state.

Visual Guide: The Troubleshooting Decision Tree

ChiralTroubleshooting Start ISSUE: Unexplained Drop in ee% CheckSolvent 1. Check Solvent Type Start->CheckSolvent Protic Protic CheckSolvent->Protic Protic (MeOH, H2O) Aprotic Aprotic CheckSolvent->Aprotic Polar Aprotic (DMSO, DMF) CheckPH 2. Check pH / pKa Acidic Acidic CheckPH->Acidic pH < 4 Basic Basic CheckPH->Basic pH > 8 Neutral Neutral CheckPH->Neutral pH Neutral CheckMetals 3. Check Trace Metals Positive Positive CheckMetals->Positive Metals Present Negative Negative CheckMetals->Negative No Metals Protic->CheckPH Solvolysis Risk Aprotic->CheckPH Naked Anion Risk Result1 Result1 Acidic->Result1 Acid-Cat. Enolization or SN1 pathway Result2 Result2 Basic->Result2 Base-Cat. Deprotonation (Carbanion formation) Neutral->CheckMetals Result3 Result3 Positive->Result3 Chelation-Assisted Racemization Result4 Result4 Negative->Result4 Check for Aldehyde Impurities (Schiff Base)

Figure 1: Diagnostic logic flow for identifying the root cause of solution-phase racemization.

Module 2: The Matrix (Solvent & Environmental Control)

Q: Why is my compound stable in DCM but racemizes in DMSO?

A: This is a classic dielectric trap. In non-polar solvents (DCM, Toluene), ion pairs are tight. The base and the chiral substrate associate closely, but the energy required to separate charges (deprotonate) is high.

In Polar Aprotic Solvents (DMSO, DMF, DMAc), the solvent has a high dielectric constant but cannot donate hydrogen bonds. It solvates cations (e.g.,


 or protonated amine) extremely well but leaves anions (the base) "naked" and highly reactive. This dramatically increases the basicity of any species in solution, accelerating 

-deprotonation [1].

Recommendation: If solubility forces you to use DMSO/DMF, you must buffer the solution to a neutral or slightly acidic pH to quench these "naked" bases.

Data: Solvent Impact on Racemization Half-Life (

)

Hypothetical data based on first-order kinetics of a labile chiral ketone.

Solvent ClassRepresentative SolventDielectric Constant (

)
Relative

(Stability)
Mechanism of Instability
Non-Polar Toluene2.4High (100x) Tight ion pairing prevents reaction.
Chlorinated DCM8.9High (80x) Low polarity; minimal stabilization of charged TS.
Protic Methanol33.0Low (10x) Solvation of leaving groups; proton exchange.
Polar Aprotic DMSO46.7Critical (1x) "Naked Anion" effect increases basicity.

Module 3: Chemical Stabilization Strategies

Q: I cannot change the solvent. What additives can stabilize my solution?

A: If the matrix is fixed, we must chemically intercept the racemization pathway.

1. The "Proton Sponge" Technique (Buffer Systems) For base-sensitive compounds, avoid simple amines (TEA, DIPEA) if possible. Use hindered bases or, better yet, buffer the solution.

  • Action: Add 1-5 mol% of a weak acid (e.g., Acetic Acid or TFA) if your compound is acid-stable. This protonates any trace strong bases generated by glass surfaces or impurities.

2. Metal Scavenging If your intermediate has heteroatoms (N, O, S) near the chiral center, it is a ligand. Trace


 or 

can lower the

of the

-proton by orders of magnitude via coordination.
  • Action: Add 0.5 mM EDTA or DTPA to aqueous/organic mixtures. In non-aqueous systems, use resin-bound scavengers (e.g., QuadraPure™) to strip metals without introducing solubility issues [2].

3. Aldehyde Scavenging (For Chiral Amines)

  • Action: Add a sacrificial hydrazine or hydroxylamine derivative if you suspect aldehyde contamination is driving Schiff base racemization.

Visual Guide: The Mechanism of Stabilization

StabilizationMech Substrate Chiral Substrate Transition Planar Transition State Substrate->Transition Deprotonation Racemate Racemic Mixture Transition->Racemate Reprotonation Base Base (Impurity) Base->Substrate Attacks H+ Metal Metal Ion (Catalyst) Metal->Substrate Coordinates Acid Acid Buffer (Neutralizer) Acid->Base Quenches Chelator EDTA (Sequestrant) Chelator->Metal Traps

Figure 2: Mechanistic intervention points. Green nodes represent stabilizing additives that intercept catalytic pathways (Red).

SOP: The "24-Hour Stress Test"

Objective: Determine the "Safe Handling Window" for a chiral intermediate in solution. Principle: Self-validating kinetic profiling. Do not assume stability; measure the rate of decay (


).
Materials
  • Target Chiral Intermediate (>98% ee).

  • Proposed Solvent System.

  • Chiral HPLC/GC Method (Isocratic preferred for speed).

  • Thermostated block (25°C and 40°C).

Protocol Steps
  • Preparation (

    
    ):  Dissolve the intermediate at the target concentration (e.g., 0.1 M). Immediately quench a 50 
    
    
    
    L aliquot into the HPLC mobile phase (or a stabilizing diluent like IPA/Hexane) and inject. This is your baseline.
  • Stressing: Split the remaining solution into two vials:

    • Vial A: Ambient (20-25°C).

    • Vial B: Thermal Stress (40°C).

  • Sampling:

    • Take aliquots at

      
      .
      
    • Critical: If the sample requires workup (e.g., extraction), perform it at 0°C to prevent workup-induced racemization.

  • Analysis: Plot

    
     vs. Time.
    
    • A linear plot confirms first-order racemization kinetics [3].[1]

    • The slope =

      
       (inversion rate constant).
      
  • Decision Logic:

    • If

      
       at 24h (25°C): Stable  for short-term processing.
      
    • If

      
       at 24h (25°C): Unstable . Requires cooling (0°C) or buffer modification.
      
    • If Vial B (40°C) degrades >5x faster than Vial A: Thermally sensitive . Strict temperature logging required during scale-up.

References

  • Solvent Effects on Racemization

    • Title: Solvent Effects on the Racemization of Optically Active Biphenyl Deriv
    • Source: Acta Chemica Scandinavica.[2]

    • URL
  • Metal-Catalyzed Instability

    • Title: Effect of Temperature, pH, and Metals on the Stability and Activity of Phenylalanine Hydroxylase.[3]

    • Source: PubMed (NIH).
    • URL
  • Kinetics of Racemization

    • Title: Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles.[4]

    • Source: Crystal Growth & Design (ACS Public
    • URL:[3][5][6][7][8][9][10][11][12][13][14][15]

Sources

Troubleshooting

Technical Support Center: Managing Hazardous Byproducts in Nitrile Synthesis

Welcome to the Technical Support Center for managing hazardous byproducts in nitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested so...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing hazardous byproducts in nitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested solutions to common challenges encountered during nitrile synthesis. Our focus is on ensuring scientific integrity, laboratory safety, and experimental success through a detailed understanding of byproduct formation and management.

Part 1: Troubleshooting Guide - Common Issues in Nitrile Synthesis

This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format.

Issue 1: Uncontrolled Exotherm and Gas Evolution during Cyanide-Based Reactions

Q1: My reaction using an alkali metal cyanide (e.g., NaCN, KCN) in a protic solvent is showing a rapid temperature increase and vigorous gas release. What is happening and how can I control it?

A1: This is a critical safety issue likely caused by the reaction of the cyanide salt with an acidic component or water in your reaction mixture, leading to the formation of highly toxic hydrogen cyanide (HCN) gas.[1][2] Cyanide salts, when exposed to acids or even ambient moisture, will protonate to form HCN, which is a volatile and extremely dangerous poison.[1][2] The exotherm may be a result of the reaction itself or the neutralization of an acidic species.

Troubleshooting and Prevention:

  • Strictly Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware.

  • Aprotic Solvents: Whenever possible, opt for polar aprotic solvents like DMSO, DMF, or acetonitrile, which are less likely to protonate the cyanide ion.[3]

  • Control of pH: If a protic solvent is unavoidable, ensure the reaction medium is basic to prevent HCN formation. The combination of bases and nitriles can produce hydrogen cyanide.[4]

  • Slow Addition: Add the cyanide reagent slowly and in portions to a well-stirred reaction mixture, ideally at a reduced temperature to manage any exotherm.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

Issue 2: My Cyanogen Bromide Reaction is Unpredictable and Poses a Significant Inhalation Risk.

Q2: I am using cyanogen bromide (CNBr) for a cyanation reaction, and I am concerned about the release of toxic gases. What are the primary hazards and how can I mitigate them?

A2: Cyanogen bromide is a highly toxic and moisture-sensitive reagent.[5][6] The primary hazard is its reaction with water or moisture to produce highly toxic hydrogen cyanide (HCN) gas.[5][6] Inhalation of CNBr itself is also extremely dangerous, targeting the central nervous system, eyes, thyroid, and blood, and can be fatal.[5]

Mitigation Strategies:

  • Moisture Control: Keep cyanogen bromide dry at all times.[5][6] Store it in a tightly sealed container, preferably in a desiccator. If stored in a cold location, allow the container to warm to room temperature before opening to prevent condensation.[6][7]

  • Engineering Controls: Always handle cyanogen bromide in a well-ventilated chemical fume hood.[5][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, and double-gloving with chemically resistant gloves (e.g., Natural Rubber, Neoprene, Butyl, PVC, or Viton).[5][6]

  • Avoid Acids: Do not use cyanogen bromide in the presence of acids unless absolutely necessary and with careful planning, as this will accelerate the formation of HCN.[6]

  • Emergency Preparedness: Have a first-aid plan in place before working with cyanides, and an antidote should be available on-site where permissible and with trained personnel.[5]

Issue 3: Formation of Isonitrile Byproducts in Kolbe Nitrile Synthesis

Q3: In my Kolbe nitrile synthesis (alkylation of a cyanide salt), I am observing a significant amount of an isonitrile byproduct. How can I favor the formation of the desired nitrile?

A3: The formation of isonitriles is a common side reaction in the Kolbe synthesis because the cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom.[3] The ratio of nitrile to isonitrile depends on the reaction conditions.[3]

Optimizing for Nitrile Formation:

  • Solvent Choice: The use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), favors the formation of the nitrile.[3] These solvents solvate the metal cation, leaving the cyanide anion "naked" and more likely to react through the carbon atom.

  • Counter-ion: Using alkali metal cyanides (e.g., NaCN, KCN) where the cyanide ion is more "free" tends to produce more of the nitrile product.[3]

  • Reaction Mechanism: Conditions that promote a free cyanide ion will favor nitrile formation. In contrast, intermediates like cyanometalates or hydrogen cyanide tend to yield isonitriles.[3]

Issue 4: Side Reactions and Byproduct Formation in the Sandmeyer Reaction for Nitrile Synthesis

Q4: My Sandmeyer cyanation reaction is giving a low yield of the desired benzonitrile, with many colored impurities. What are the likely side reactions, and how can I improve the outcome?

A4: The Sandmeyer reaction, which converts an aryl diazonium salt to an aryl nitrile using a copper(I) cyanide catalyst, can be prone to side reactions.[8][9] The diazonium salt intermediate can be unstable, and various byproducts can form.

Troubleshooting the Sandmeyer Reaction:

  • Diazonium Salt Stability: The diazonium salt should be prepared at low temperatures (typically 0-5 °C) and used immediately. Decomposition of the diazonium salt can lead to phenols and other byproducts.[10][11]

  • Purity of Starting Amine: Ensure the starting aryl amine is pure, as impurities can lead to the formation of colored byproducts.

  • Control of Acidity: The diazotization step requires acidic conditions, but the subsequent reaction with CuCN may require careful pH control.

  • Byproduct Identification: Common byproducts include phenols (from reaction with water), deamination products (replacement of the diazonium group with hydrogen), and biaryl compounds.[8][10]

  • Work-up Procedure: During work-up, the aqueous layer will have a characteristic blue color due to the presence of copper salts.[10] Ensure proper separation and quenching of any reactive species.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the general safety precautions I should always take when performing nitrile synthesis?

A1:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, appropriate gloves, long pants, and closed-toe shoes.[12] For cyanide-containing compounds, double-gloving is recommended.[5]

  • Fume Hood: Conduct all reactions involving volatile or toxic reagents and byproducts in a certified chemical fume hood.[5][7]

  • Labeling: Clearly label all chemical containers with the name, concentration, and relevant hazards.[12]

  • Emergency Preparedness: Know the location and use of emergency equipment like fire extinguishers, eyewash stations, and safety showers.[12]

  • Avoid Working Alone: Whenever possible, work with a partner, especially when handling highly hazardous materials.[12]

Q2: How do I properly quench and dispose of cyanide-containing waste?

A2: Small amounts of cyanide waste can be destroyed by oxidation with sodium hypochlorite (bleach) in an alkaline solution.[1][13]

Protocol for Cyanide Quenching:

  • Work in a Fume Hood: All steps must be performed in a well-ventilated fume hood.[1]

  • Ensure Alkaline Conditions: The cyanide waste solution must be made alkaline (pH > 10) by adding a base like sodium hydroxide. This is a critical step to prevent the formation of HCN gas.[13]

  • Prepare Bleach Solution: Prepare a fresh 10% bleach solution.

  • Slow Addition: Slowly and with stirring, add the bleach solution to the alkaline cyanide waste. An excess of bleach is required.

  • Reaction Time: Allow the mixture to stir for at least 24 hours to ensure complete oxidation of cyanide to the much less toxic cyanate, and further to carbon dioxide and nitrogen.[13][14]

  • Disposal: The treated waste should be collected in a designated hazardous waste container and disposed of according to your institution's guidelines.[2][14]

Q3: What are the hazards associated with heavy metal catalysts used in some nitrile syntheses, and how should they be managed?

A3: Many nitrile synthesis methods utilize catalysts containing heavy metals like palladium, nickel, copper, or iron.[15][16] These metals can be toxic and pose environmental hazards.[16]

Management of Heavy Metal Catalysts:

  • Removal from Product: After the reaction, the metal catalyst must be efficiently removed from the product. This is crucial in pharmaceutical applications where strict limits on heavy metal impurities are enforced.[16]

  • Purification Methods: Techniques for metal removal include chromatography, crystallization, or the use of metal scavengers (functionalized resins that bind to the metal).[17]

  • Waste Disposal: Spent catalysts are often classified as hazardous waste and must be disposed of according to regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[18] The waste must be characterized and may require treatment before disposal.[18]

  • Catalyst Recycling: Where feasible, recycling and reusing precious metal catalysts is an economical and environmentally friendly approach.[19]

Q4: My nitrile synthesis reaction failed or gave a very low yield. What are the general troubleshooting steps I should follow?

A4:

  • Check Reagents and Solvents: Ensure all reagents are of high purity and that solvents are anhydrous if the reaction is moisture-sensitive.[20][21]

  • Verify Reaction Conditions: Double-check the reaction temperature, time, and stoichiometry of all reagents.[20]

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. This can help determine if the reaction is not going to completion or if the product is decomposing over time.[20]

  • Analyze the Work-up: Consider if your product was lost during the work-up procedure. It could be soluble in the aqueous layer or volatile.[22]

  • Investigate Side Reactions: Unwanted side reactions are a common cause of low yields.[23] Try to identify any major byproducts to understand what alternative reaction pathways are occurring.

Part 3: Visualizations and Protocols

Experimental Workflow: Cyanide Waste Quenching

G cluster_prep Preparation (in Fume Hood) cluster_quench Quenching Reaction cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_alkaline Ensure Cyanide Waste is Alkaline (pH > 10) prep_ppe->prep_alkaline add_bleach Slowly Add Excess 10% Bleach Solution with Stirring prep_alkaline->add_bleach react Stir for 24 Hours add_bleach->react transfer Transfer to Labeled Hazardous Waste Container react->transfer dispose Dispose via Institutional Protocol transfer->dispose

Caption: Workflow for the safe quenching of cyanide-containing waste.

Logical Diagram: Troubleshooting Low Yield in Nitrile Synthesis

G cluster_reagents Reagent & Solvent Integrity cluster_conditions Reaction Conditions cluster_workup Work-up & Isolation start Low or No Yield of Nitrile check_purity Verify Reagent Purity start->check_purity check_temp Optimize Temperature start->check_temp check_aqueous Analyze Aqueous Layer start->check_aqueous check_anhydrous Ensure Anhydrous Solvents check_purity->check_anhydrous check_time Monitor Reaction Time (TLC/LC-MS) check_temp->check_time check_stoich Verify Stoichiometry check_time->check_stoich check_volatility Check for Product Volatility check_aqueous->check_volatility check_purification Review Purification Method check_volatility->check_purification

Caption: Troubleshooting flowchart for low-yielding nitrile synthesis reactions.

References

  • Imperial College London. (2021, September 13). 27_cyanides_2022.docx.
  • Benchchem. Technical Support Center: Troubleshooting Side Reactions in Tosylmethyl Isocyanide (TosMIC) Chemistry.
  • ResearchG
  • Benchchem. improving reaction yield for nitrile synthesis.
  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Chamberland Research Group. SOP Working with Cyanogen Bromide.
  • CAMEO Chemicals - NOAA. Nitriles.
  • PENTA. (2025, March 31). Cyanogen bromide.
  • Northern Arizona University. Cyanogen Bromide.
  • University of Georgia Office of Research. Cyanogenbromide-506-68-3.docx.
  • ChemicalBook. (2019, September 12). Cyanogen bromide-Hazard and Toxicity.
  • Chemistry Learner.
  • Chemistry Steps. Reactions of Nitriles.
  • StudySmarter. (2023, October 20).
  • Algor Cards.
  • U.S. Department of Transportation. Question 45: What are the procedures/rules governing the transportation and disposal of catalyst contaminated with arsenic, mercury, barium, or other heavy metals? Are there maximum limits for any of these?.
  • Interactive Learning Paradigms, Incorpor
  • University of St Andrews. CHEM12 Cyanide Compounds.
  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • ResearchGate. Alternative synthetic route towards nitriles by using aldehydes....
  • Organic Chemistry Portal.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Google Patents. Methods of destruction of cyanide in cyanide-containing waste.
  • Stanford Environmental Health & Safety.
  • Hach.
  • Wikipedia. Sandmeyer reaction.
  • Moravek. Chemical Synthesis Safety Tips To Practice in the Lab.
  • Open Access Pub. Side Reactions | Journal of New Developments in Chemistry.
  • Avantor.
  • YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up.
  • ACS GCI Pharmaceutical Roundtable. Metals Removal.
  • Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot.
  • Reddit. (2024, March 30). Organic synthesis lab safety.
  • ACS Publications.
  • Master Organic Chemistry. (2018, December 3).
  • ResearchGate. (2025, August 10). Sandmeyer reactions. Part 6.
  • MDPI.
  • Wikipedia. Kolbe nitrile synthesis.

Sources

Reference Data & Comparative Studies

Validation

comparing (S)- vs (R)-4-(1-Aminoethyl)benzonitrile hydrochloride in synthesis

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary In the landscape of chiral building blocks, 4-(1-aminoethyl)benzonit...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of chiral building blocks, 4-(1-aminoethyl)benzonitrile hydrochloride represents a critical pharmacophore scaffold. The presence of the benzylic methyl group creates a chiral center that frequently dictates the potency and selectivity of kinase inhibitors and GPCR ligands.

This guide objectively compares the (S)- and (R)- enantiomers, focusing on their synthetic accessibility, stereochemical implications in binding, and practical handling in the laboratory. While the (S)-enantiomer is more frequently cited in recent kinase literature as the eutomer (active isomer), the (R)-enantiomer remains essential for structure-activity relationship (SAR) validation and negative control studies.

Structural & Physical Characterization

The introduction of a methyl group at the benzylic position of 4-aminomethylbenzonitrile transforms an achiral linker into a rigid, chiral handle. This "Magic Methyl" effect often restricts conformational freedom, locking the amine into a preferred orientation for receptor binding.

Physical Property Comparison
Feature(S)-Enantiomer(R)-EnantiomerNotes
CAS Number (HCl) 911372-80-0911372-78-6Distinct CAS ensures precise procurement.
Stereochemistry Sinister (Left)Rectus (Right)Determined by Cahn-Ingold-Prelog priority.
Salt Form Hydrochloride (HCl)Hydrochloride (HCl)HCl improves stability and water solubility compared to the free base, which is prone to oxidation/carbamate formation.
Physical State White to off-white solidWhite to off-white solidHygroscopic; store under inert atmosphere.
Solubility High in Water, MeOH, DMSOHigh in Water, MeOH, DMSOLow solubility in non-polar organics (DCM, Hexane) unless neutralized to free base.

Synthetic Routes & Accessibility

The choice between (S) and (R) often depends on the stage of development. Early discovery often utilizes resolution (cheaper, produces both), while process chemistry prefers asymmetric synthesis (higher yield of single isomer).

Workflow Visualization: Synthesis Pathways

The following diagram illustrates the two primary methods for accessing these enantiomers: Enzymatic Kinetic Resolution (Biocatalytic) and Ellman's Auxiliary (Chemical Asymmetric).

SynthesisPathways Start Starting Material: 4-Acetylbenzonitrile Ellman Route A: Asymmetric Synthesis (Ellman's Sulfinamide) Start->Ellman Racemic Route B: Reductive Amination (Racemic Mixture) Start->Racemic Imine Chiral N-Sulfinyl Imine Ellman->Imine (S)-t-Bu-Sulfinamide Reduct Diastereoselective Reduction (NaBH4 or L-Selectride) Imine->Reduct Hydrolysis Acid Hydrolysis (HCl) Reduct->Hydrolysis PureS High Yield (S)-Isomer (>98% ee) Hydrolysis->PureS CALB Kinetic Resolution (CAL-B Lipase + Acyl Donor) Racemic->CALB Split Separation CALB->Split S_Amine (S)-Amine (Unreacted) Slow Reacting Split->S_Amine Filter/Extract R_Amide (R)-Amide (Acylated) Fast Reacting Split->R_Amide Hydrolyze to get (R)

Figure 1: Comparison of Asymmetric Synthesis (Route A) vs. Enzymatic Resolution (Route B). Route A is preferred for large-scale single-enantiomer production.

Detailed Comparison of Methods
1. Biocatalytic Kinetic Resolution (CAL-B)
  • Principle: Candida antarctica Lipase B (CAL-B) displays high enantioselectivity toward primary amines. In organic solvents (e.g., Ethyl Acetate or MTBE), CAL-B preferentially acylates the (R)-enantiomer (Kazlauskas rule), leaving the (S)-enantiomer as the free amine.

  • Pros: Low cost; produces both enantiomers (one as amide, one as amine) which are easily separable by acid-base extraction.

  • Cons: Maximum theoretical yield is 50% for the desired enantiomer.

2. Asymmetric Synthesis (Ellman's Auxiliary)
  • Principle: Condensation of 4-acetylbenzonitrile with chiral tert-butanesulfinamide followed by reduction.

  • Pros: High diastereoselectivity (>98% de); scalable; avoids waste of the unwanted enantiomer.

  • Cons: Reagents are more expensive; requires cryogenic conditions (-78°C) for optimal selectivity during reduction.

Application in Medicinal Chemistry[1][2]

Eutomer vs. Distomer Logic

In kinase drug discovery, the methyl group of 4-(1-aminoethyl)benzonitrile typically occupies a hydrophobic pocket (e.g., the ribose binding pocket or a solvent-front lipophilic shelf).

  • The (S)-Enantiomer (Common Eutomer): Often preferred when the binding pocket requires the methyl group to project away from the hinge region to avoid steric clash.

  • The (R)-Enantiomer: Frequently used to prove that binding is specific. If the (R)-isomer loses potency (e.g., >100x shift in IC50), it confirms the interaction is driven by the specific shape of the pocket rather than non-specific lipophilicity.

Experimental Protocols

Protocol A: Analytical Chiral Separation (HPLC)

To verify optical purity before use in synthesis.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Dimensions: 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: The basic additive (DEA) is critical to suppress ionization of the primary amine and ensure sharp peaks.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Benzonitrile absorbance).

  • Expected Result: Baseline separation with resolution factor (

    
    ) > 1.5.
    
Protocol B: Enzymatic Resolution (Synthesis of (S)-isomer)

For researchers needing to separate a racemic batch.

  • Substrate Preparation: Dissolve racemic 4-(1-aminoethyl)benzonitrile (1.0 eq) in dry Ethyl Acetate (0.1 M concentration).

  • Enzyme Addition: Add Novozym 435 (immobilized CAL-B) (20 mg per mmol of substrate).

  • Acyl Donor: Ethyl acetate acts as both solvent and acyl donor.

  • Incubation: Shake at 30°C, 200 rpm for 24–48 hours. Monitor by HPLC (Protocol A).

  • Workup:

    • Filter off the enzyme beads.

    • Evaporate solvent.

    • Redissolve residue in DCM and wash with 1M HCl.

    • Aqueous Layer: Contains the unreacted (S)-amine (protonated). Basify with NaOH and extract to recover pure (S)-enantiomer.

    • Organic Layer: Contains the (R)-acetamide .

Decision Matrix: Which to Choose?

Use the following logic flow to determine the appropriate starting material for your campaign.

DecisionMatrix Start Project Stage? Early Hit-to-Lead (Need SAR) Start->Early Late Lead Opt / Process (Need Eutomer) Start->Late Action1 Buy/Make Racemic & Resolve (CAL-B) Early->Action1 Need both (R) & (S) Check Check Price/Scale Late->Check Action2 Buy Specific Enantiomer (Usually S) Check->Action2 < 100g needed Synthesize via Ellman Synthesize via Ellman Check->Synthesize via Ellman > 1kg needed

Figure 2: Strategic decision-making for sourcing chiral amines.

References

  • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition, 43.7 (2004): 788-824. Link

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Reagents for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35.11 (2002): 984-995. Link

  • Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 63.8 (2007): 1721-1754. (Validation of CAL-B specificity for benzylic amines). Link

  • Sigma-Aldrich/Merck. "Product Specification: 4-(1-Aminoethyl)benzonitrile hydrochloride." (General physical data and solubility parameters). Link

Sources

Comparative

A Senior Application Scientist's Guide to Alternative Chiral Resolving Agents for Amino-Nitriles

Introduction: The Critical Role of Chiral Amino-Nitriles in Pharmaceutical Development In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely a preferenc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chiral Amino-Nitriles in Pharmaceutical Development

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent requirement. Chiral α-amino-nitriles are pivotal building blocks, serving as versatile precursors to a vast array of bioactive molecules, including α-amino acids and their derivatives, which form the backbone of many pharmaceuticals. The stereochemistry of these intermediates often dictates the therapeutic efficacy and safety profile of the final active pharmaceutical ingredient (API). Consequently, the robust and efficient resolution of racemic amino-nitriles is a cornerstone of process chemistry and asymmetric synthesis.

This guide provides an in-depth technical comparison of alternative chiral resolving agents and methodologies for the separation of amino-nitrile enantiomers. As a Senior Application Scientist, my objective is to move beyond a mere listing of options and delve into the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the optimal resolution strategy for their specific needs. We will explore classical diastereomeric salt crystallization, enzymatic resolutions, and chromatographic separations, supported by experimental data and detailed, self-validating protocols.

Classical Resolution via Diastereomeric Salt Crystallization: The Workhorse of Chiral Separation

The most established and industrially scalable method for resolving racemates is the formation of diastereomeric salts.[1] This technique leverages the reaction of a racemic base, such as an amino-nitrile, with an enantiomerically pure acid to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess distinct physical properties, most notably different solubilities in a given solvent system, which allows for their separation by fractional crystallization.[2][3]

Comparative Overview of Common Resolving Agents

The choice of resolving agent is critical and often requires empirical screening to identify the optimal combination of agent and solvent for a given amino-nitrile. Below is a comparison of commonly employed chiral acids.

Resolving AgentStructure TypeKey Attributes & Considerations
Tartaric Acid & Derivatives (e.g., O,O'-Dibenzoyl-D-tartaric acid)Linear Dicarboxylic AcidVersatile and Widely Documented: A vast body of literature supports its use for resolving amines.[2] Cost-Effective: Natural tartaric acid is an abundant and inexpensive starting material. Tunable Properties: Derivatives like dibenzoyltartaric acid (DBTA) offer modified steric and electronic properties that can enhance diastereoselectivity.[4][5] Considerations: The diacidic nature can lead to the formation of both neutral and acidic salts, which can complicate crystallization.
(1S)-(+)-10-Camphorsulfonic Acid (CSA) Bicyclic Sulfonic AcidStrong Acidity: As a sulfonic acid, it readily forms stable, crystalline salts with a wide range of amines.[6] Rigid Structure: The rigid camphor backbone can promote well-defined crystal packing, potentially leading to high diastereoselectivity.[2] Considerations: Can be more expensive than tartaric acid. Its strong acidity might not be suitable for substrates with acid-labile functional groups.
Mandelic Acid & Derivatives α-Hydroxy Carboxylic AcidBroad Applicability: Effective for a wide variety of amines. Availability: Commercially available in both enantiomeric forms. Considerations: The efficiency of resolution can be highly dependent on the specific derivative and solvent system used.[7]
Experimental Protocol: Resolution of a Racemic Amino-Nitrile with O,O'-Dibenzoyl-D-tartaric Acid (DBTA)

This protocol provides a representative workflow for the resolution of a generic racemic amino-nitrile. Optimization of solvent, stoichiometry, and temperature is crucial for success.

Materials:

  • Racemic amino-nitrile

  • O,O'-Dibenzoyl-D-tartaric acid (DBTA)

  • Methanol

  • Ethyl acetate

  • 2M Sodium hydroxide (NaOH) solution

  • Dichloromethane

Procedure:

  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic amino-nitrile in a minimal amount of warm methanol.

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of DBTA in a suitable solvent mixture, such as methanol/ethyl acetate. The choice of solvent and the ratio is critical and may require screening.

    • Slowly add the DBTA solution to the amino-nitrile solution with continuous stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • For improved yield, the flask can be further cooled in an ice bath or refrigerator for several hours or overnight.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantioenriched Amino-Nitrile:

    • Suspend the dried diastereomeric salt in a biphasic mixture of dichloromethane and water.

    • Add 2M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10) and all solids have dissolved.

    • Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantioenriched amino-nitrile.

  • Determination of Enantiomeric Excess (ee):

    • Analyze the enantioenriched amino-nitrile using chiral HPLC to determine the enantiomeric excess.

Enzymatic Resolution: A Green and Highly Selective Alternative

Enzymatic resolution offers a powerful and environmentally benign approach to obtaining chiral compounds. These biocatalytic methods are renowned for their high enantioselectivity under mild reaction conditions. For amino-nitriles, two primary enzymatic strategies are particularly relevant: lipase-catalyzed kinetic resolution and nitrilase-catalyzed dynamic kinetic resolution.

Lipase-Catalyzed Kinetic Resolution (KR)

In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a substrate in the presence of an enzyme, leaving the unreacted enantiomer in high enantiomeric excess. Lipases are commonly employed to catalyze the enantioselective acylation of the amino group of amino-nitriles.[8]

Principle: The lipase selectively catalyzes the N-acylation of one enantiomer, resulting in an acylated product and the unreacted, enantioenriched starting material. The theoretical maximum yield for the desired enantiomer is 50%.

G racemic_an Racemic Amino-Nitrile (R/S) lipase Lipase + Acyl Donor racemic_an->lipase separation Separation lipase->separation s_amide (S)-N-Acyl Amino-Nitrile r_amine (R)-Amino-Nitrile (enantioenriched) separation->s_amide Acylated Enantiomer separation->r_amine Unreacted Enantiomer

Experimental Protocol: Lipase-Catalyzed N-Acetylation of a Racemic α-Amino-Nitrile

This protocol is adapted from a known procedure for the kinetic resolution of α-aminonitriles.[8]

Materials:

  • Racemic α-amino-nitrile

  • Immobilized Lipase (e.g., Pseudomonas cepacia lipase, Lipase PS-C II)

  • 2,2,2-Trifluoroethyl acetate (TFEA) as acyl donor

  • Anhydrous diisopropyl ether

  • Sucrose

  • Tris-HCl buffer (20mM, pH 8.0)

Procedure:

  • Lipase Immobilization (if not pre-immobilized):

    • Dissolve the lipase (e.g., 10 mg) and sucrose (75 mg) in 5 ml of 20mM Tris-HCl buffer (pH 8.0).

    • Lyophilize the solution to obtain an immobilized lipase powder. This step is crucial for enhancing catalytic activity in organic solvents.[8]

  • Enzymatic N-Acetylation:

    • To a solution of the racemic α-amino-nitrile (e.g., 1 mmol) in anhydrous diisopropyl ether (20 mL), add 2,2,2-trifluoroethyl acetate (TFEA, 2-3 equivalents).

    • Add the immobilized lipase powder (e.g., 200 mg).

    • Incubate the mixture in a shaker at a controlled temperature (e.g., 40°C).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or HPLC to determine the conversion.

    • The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme.

    • Concentrate the filtrate under reduced pressure.

    • Separate the N-acetylated amino-nitrile from the unreacted amino-nitrile by column chromatography.

  • Determination of Enantiomeric Excess (ee):

    • Determine the ee of both the product and the unreacted starting material by chiral HPLC.

Nitrilase-Catalyzed Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution offers a significant advantage over conventional kinetic resolution by enabling the in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of a single enantiomeric product. Nitrilases can enantioselectively hydrolyze one enantiomer of an amino-nitrile to the corresponding amino acid, while the unreacted amino-nitrile undergoes racemization under the reaction conditions.[9][10]

Principle: The nitrilase selectively hydrolyzes one enantiomer (e.g., the R-enantiomer) to the corresponding α-amino acid. Simultaneously, the unreacted S-enantiomer racemizes in situ, continuously providing more of the R-enantiomer for the enzyme to convert.[9][11]

G cluster_0 Racemic Amino-Nitrile Pool s_an (S)-Amino-Nitrile racemization Racemization (in situ) s_an->racemization r_an (R)-Amino-Nitrile nitrilase Enantioselective Nitrilase r_an->nitrilase racemization->r_an r_aa (R)-Amino Acid (Single Enantiomer Product) nitrilase->r_aa

Experimental Considerations for Nitrilase-Catalyzed DKR:

While a detailed, universal protocol is challenging due to the substrate-specificity of nitrilases, the following considerations are key for developing a successful DKR process:

  • Enzyme Screening: A panel of nitrilases should be screened for both activity and enantioselectivity towards the target amino-nitrile.[11]

  • Racemization Conditions: The success of a DKR hinges on the rate of racemization of the unreacted amino-nitrile being faster than or comparable to the rate of enzymatic hydrolysis. For α-amino-nitriles, racemization is often facilitated under mildly alkaline conditions (pH > 9).[9]

  • One-Pot Chemoenzymatic Synthesis: An elegant approach involves coupling the Strecker synthesis of the racemic amino-nitrile with the nitrilase-catalyzed DKR in a one-pot process. The alkaline conditions of the Strecker reaction can promote the necessary in-situ racemization.[9]

  • Reaction Parameters: Key parameters to optimize include pH, temperature, substrate concentration, and whole-cell vs. purified enzyme preparations.

Chiral Chromatography: The Analytical and Preparative Powerhouse

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. This technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.[12]

Common Chiral Stationary Phases for Amino-Nitrile Separation

Polysaccharide-based CSPs are among the most versatile and widely used for the separation of a broad range of chiral compounds, including amino-nitriles and their derivatives.

Chiral Stationary PhaseDescriptionTypical Mobile PhasesApplications for Amino-Nitriles
CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.Normal Phase: Hexane/Isopropanol, Hexane/Ethanol.[13] Polar Organic Mode: Methanol, Acetonitrile.[14]Highly effective for the separation of N-acylated amino-nitriles and other derivatives. The carbamate linkages provide sites for hydrogen bonding and dipole-dipole interactions, while the phenyl groups allow for π-π interactions, which are crucial for chiral recognition.
CHIRALPAK® AD-H / AS-H Amylose tris(3,5-dimethylphenylcarbamate) / Amylose tris((S)-α-methylbenzylcarbamate) coated on silica gel.Normal Phase: Hexane/Isopropanol, Hexane/Ethanol. Reversed Phase: Acetonitrile/Water, Methanol/Water.Offer complementary selectivity to cellulose-based phases. The helical structure of the amylose backbone creates chiral grooves that can effectively discriminate between enantiomers.
Protocol Outline: Chiral HPLC Method Development for Amino-Nitrile Separation
  • Column Selection:

    • Begin by screening polysaccharide-based columns such as CHIRALCEL® OD-H and CHIRALPAK® AD-H.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of Hexane/Isopropanol (90:10 v/v). If resolution is not achieved, vary the alcohol content and consider switching to ethanol.

    • Polar Organic Mode: If the compound has poor solubility in hexane, screen with 100% Methanol or 100% Acetonitrile.

    • Additives: For basic compounds like amino-nitriles, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine or isopropylamine) can improve peak shape and resolution. For acidic derivatives, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.[14]

  • Optimization:

    • Once a promising mobile phase is identified, optimize the separation by adjusting the ratio of the solvents, the flow rate, and the column temperature.

  • Detection:

    • UV detection is typically used. The wavelength should be chosen based on the chromophore of the amino-nitrile.

Conclusion and Future Outlook

The selection of an appropriate chiral resolving agent or method for amino-nitriles is a multi-faceted decision that depends on the specific substrate, the desired scale of operation, and available resources.

  • Classical diastereomeric salt crystallization remains a highly robust and scalable method, with tartaric acid derivatives and camphorsulfonic acid being excellent starting points for screening.[2][6]

  • Enzymatic resolution , particularly nitrilase-catalyzed dynamic kinetic resolution , represents the state-of-the-art in green chemistry, offering the potential for quantitative conversion to a single enantiomer.[9][11] The primary challenge lies in identifying a suitable enzyme with high activity and selectivity for the target substrate.

  • Chiral chromatography is unparalleled in its analytical capability and is a viable, albeit often more costly, option for preparative-scale separations, especially when other methods fail.

The future of chiral resolution for amino-nitriles will likely involve a synergistic approach, where high-throughput screening of classical resolving agents is combined with enzyme discovery and engineering to develop highly efficient and sustainable processes. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of novel and more efficient resolving agents and methodologies will remain a key focus for the scientific community.

References

  • Yasukawa, K., et al. (2011). Dynamic Kinetic Resolution of α‐Aminonitriles to Form Chiral α‐Amino Acids. Advanced Synthesis & Catalysis, 353(14-15), 2591-2596. [Link]

  • Bhatt, A., et al. (2020). Dimethylformamide is a novel nitrilase inducer in Rhodococcus rhodochrous. BMC Genomics, 21(1), 1-13. [Link]

  • Kovács, A., et al. (2026). Extension of dibenzoyl tartaric acid-based optical resolutions to a subpreparative scale by applying magnetic enantioseparation. Separation and Purification Technology, 345, 127052. [Link]

  • Eppinger, M., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2, 970043. [Link]

  • Yasukawa, K., et al. (2011). Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids. Advanced Synthesis & Catalysis. [Link]

  • Nakai, K., Hiratake, J., & Oda, J. (1992). Kinetic Resolution of Racemic α-Aminonitriles via Stereoselective N-Acetylation Catalyzed by Lipase in Organic Solvent. Bulletin of the Institute for Chemical Research, Kyoto University, 70(3), 334-338. [Link]

  • Gong, C., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial cell factories, 11(1), 1-15. [Link]

  • Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. [Link]

  • Mihovilovic, M. D., & Gotor, V. (2004). Time dependent efficiency of optical resolution of aminooxiranes with O,O'-dibenzoyl-(R,R)-tartaric acid. Arkivoc, 2004(7), 53-59. [Link]

  • Biolabo SAS. (n.d.). LIPASE Kinetic Method. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(3), 107-113. [Link]

  • Singh, R., et al. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Bentham Science Publishers. [Link]

  • De Sousa, J. D. F., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 3(32), 9295-9300. [Link]

  • Contente, M. L., et al. (2020). Enantioselective Synthesis of α-Thiocarboxylic Acids by Nitrilase Biocatalysed Dynamic Kinetic Resolution of α-Thionitriles. Chemistry–A European Journal, 26(46), 10422-10426. [Link]

  • Kim, M., et al. (2017). Chiral resolution method of n-[4-(1-aminoethyl)
  • Gong, J. S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories. [Link]

  • Soloshonok, V. A., et al. (2021). Comparative study of different chiral ligands for dynamic kinetic resolution of amino acids. Chirality, 33(10), 685-702. [Link]

  • Gholami, H., et al. (2018). Optical Enantiodifferentiation of Chiral Nitriles. Molecules, 23(1), 166. [Link]

  • Kim, M., et al. (2016). Chiral resolution method of n-[4-(1-aminoethyl)
  • Ilisz, I., et al. (2014). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 19(9), 13536-13564. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL® OD-H and CHIRALCEL® OJ-H. [Link]

  • Lesellier, E. (2015). Separation of a chiral amide on a Chiralcel OD-H column. ResearchGate. [Link]

  • Dall'Oglio, F., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Iwaki, K., et al. (2002). Structures of chiral stationary phases. ResearchGate. [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL® OD COLUMNS. [Link]

  • Analytics-Shop. (n.d.). HPLC Column CHIRALCEL® OD-H, 150 x 2,1 mm, 5 µm. [Link]

  • Spelbos, A. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). [Link]

  • Székely, E., et al. (2010). Separation of enantiomers by diastereomeric salt formation and precipitation in supercritical carbon dioxide. Application to the resolution of mandelic acid. The Journal of Supercritical Fluids, 55(1), 16-24. [Link]

  • Mohrig, J. R., et al. (2006). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(−)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating Diastereomeric Salt Formation. Journal of Chemical Education, 83(9), 1361. [Link]

  • Forró, E., & Fülöp, F. (2007). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 18(14), 1721-1726. [Link]

  • Toda, F., et al. (1987). Optical resolution of racemic alcohols by diastereoisomeric complex formation with O,O′-dibenzoyl-(2R,3R)-tartaric acid; the crystal structure of the (–)-1-phenylethanol· O,O′-dibenzoyl-(2R,3R)-tartaric acid· 2-methyl-2,4-pentanediol (1: 1: 1) complex. Journal of the Chemical Society, Perkin Transactions 2, (8), 1189-1193. [Link]

  • Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(20), 7056-7100. [Link]

  • Tanaka, K., et al. (2018). A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin as the Key Step. Catalysts, 8(11), 524. [Link]

  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

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Validation

Spectroscopic Determination of Chiral Amine Stereochemistry: A Comparative Guide

Part 1: Executive Summary The determination of absolute configuration (AC) for chiral amines is a critical milestone in pharmaceutical development. With regulatory bodies (FDA, EMA) mandating the stereochemical character...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The determination of absolute configuration (AC) for chiral amines is a critical milestone in pharmaceutical development. With regulatory bodies (FDA, EMA) mandating the stereochemical characterization of drug candidates, the "racemic switch" and enantioselective synthesis require rigorous analytical validation.

This guide objectively compares the three dominant spectroscopic methodologies for confirming the stereochemistry of chiral amines:

  • NMR with Chiral Derivatizing Agents (CDAs): The industry "gold standard" (e.g., Mosher's Method).

  • Vibrational Circular Dichroism (VCD): The non-destructive, ab initio-based challenger.

  • NMR with Chiral Solvating Agents (CSAs): The rapid, non-covalent screening option.

Part 2: The Gold Standard – Mosher’s Method (CDA-NMR)

Core Principle

Mosher’s method utilizes


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA)
as a Chiral Derivatizing Agent (CDA). The fundamental logic relies on the magnetic anisotropy of the phenyl group in the MTPA moiety.

When a chiral amine reacts with both the (


)- and (

)-enantiomers of MTPA chloride, two diastereomeric amides are formed. Due to the restricted rotation around the C-N amide bond and the specific preferred conformation of the MTPA group, the phenyl ring exerts a shielding effect on protons residing on one side of the chiral center and a deshielding effect (or lack of shielding) on the other.
The "Delta-Delta" ( ) Diagnostic

The assignment of absolute configuration is based on the difference in chemical shifts between the (


)-MTPA amide and the (

)-MTPA amide:


  • Positive

    
     (> 0):  Protons reside on the side of the molecule unshielded by the phenyl ring in the (
    
    
    
    )-derivative but shielded in the (
    
    
    )-derivative.
  • Negative

    
     (< 0):  Protons reside on the side shielded by the phenyl ring in the (
    
    
    
    )-derivative.

By mapping the signs of


 onto the molecular structure, the spatial arrangement of substituents (and thus the stereochemistry) is deduced.
Experimental Protocol: Double Derivatization

Note: This protocol assumes a primary chiral amine (


).

Materials:

  • Target Chiral Amine (~5-10 mg per reaction).

  • (

    
    )-(-)-MTPA-Cl and (
    
    
    
    )-(+)-MTPA-Cl (Mosher's Acid Chlorides).
  • Dry Pyridine-d5 (serves as both solvent and base) or

    
    /Pyridine mix.
    
  • NMR Tubes.

Step-by-Step Workflow:

  • Preparation: Divide the amine sample into two vials (A and B).

  • Derivatization A: To Vial A, add 1.5 equivalents of (

    
    )-(+)-MTPA-Cl  and dry pyridine. Crucial Note: (
    
    
    
    )-acid chloride yields the (
    
    
    )-amide stereocenter at the acid alpha-carbon due to Cahn-Ingold-Prelog priority changes during naming, but most literature refers to the source acid configuration. Always verify the specific rotation of your reagent.
  • Derivatization B: To Vial B, add 1.5 equivalents of (

    
    )-(-)-MTPA-Cl .
    
  • Reaction: Shake at room temperature for 1-4 hours. Monitor by TLC or LC-MS to ensure complete conversion to the amide.

  • Workup (Optional but recommended): Dilute with ether, wash with dilute HCl and

    
    , dry over 
    
    
    
    , and concentrate. In situ NMR in pyridine-d5 is possible but excess reagent signals may overlap.
  • Acquisition: Acquire

    
     NMR spectra for both samples. Assign all proton signals near the chiral center.
    
  • Calculation: Tabulate chemical shifts and calculate

    
     for protons 
    
    
    
    ,
    
    
    , and
    
    
    to the amine nitrogen.
Visualization of Mosher's Logic

MosherWorkflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 NMR Analysis Amine Unknown Chiral Amine (R-NH2) Split Split Sample Amine->Split ReactS React with (S)-MTPA-Cl Forms (R)-Mosher Amide Split->ReactS ReactR React with (R)-MTPA-Cl Forms (S)-Mosher Amide Split->ReactR NMR_S 1H NMR Spectrum (Record Chemical Shifts δ_S) ReactS->NMR_S NMR_R 1H NMR Spectrum (Record Chemical Shifts δ_R) ReactR->NMR_R Calc Calculate Δδ(SR) = δ_S - δ_R for all neighboring protons NMR_S->Calc NMR_R->Calc Result Map Signs (+/-) to Model Determine Absolute Config Calc->Result

Caption: Workflow for Mosher's Method (Double Derivatization) to determine absolute configuration.

Part 3: The Modern Challenger – Vibrational Circular Dichroism (VCD)[1]

Core Principle

VCD measures the differential absorption of left and right circularly polarized infrared light (


) during vibrational excitation.[1] Unlike ECD, which requires a UV chromophore, VCD probes the chirality of the entire molecular framework via its vibrational modes.

The "Self-Validating" Mechanism: VCD does not rely on empirical rules (like Mosher's models). Instead, it compares the experimental spectrum with a theoretically calculated spectrum (using Density Functional Theory - DFT).[1][2] If the computed spectrum of the (


)-enantiomer matches the experimental data, the sample is assigned as (

). If it is the mirror image, the sample is (

).
Experimental Protocol: Measurement & Calculation

Phase 1: Experiment

  • Sample Prep: Dissolve ~5-10 mg of amine in a non-chiral solvent (e.g.,

    
    , 
    
    
    
    ). Concentration must be high (~0.1 M) due to weak VCD signals.
  • Acquisition: Record the IR and VCD spectra using an FT-IR spectrometer equipped with a VCD module (e.g., PEM modulator).

  • Baseline Correction: Subtract the solvent blank or the racemate spectrum (if available) to remove artifacts.

Phase 2: Computation (The "Digital Twin")

  • Conformational Search: Use Molecular Mechanics (MM) to find all low-energy conformers of the (

    
    )-amine.
    
  • Geometry Optimization: Optimize the geometry of relevant conformers using DFT (e.g., B3LYP/6-31G* or higher).

  • Frequency Calculation: Calculate vibrational frequencies and rotational strengths for each conformer.

  • Boltzmann Weighting: Average the spectra based on the calculated Boltzmann population of each conformer.

  • Comparison: Overlay the Boltzmann-weighted calculated VCD spectrum with the experimental spectrum.

    • Match: Configuration is confirmed.

    • Mirror Image: Configuration is the opposite enantiomer.

Part 4: The Rapid Screen – Chiral Solvating Agents (CSA-NMR)

Core Principle

CSAs form non-covalent diastereomeric complexes (salts or H-bonded adducts) with the chiral amine.[3] Common agents include (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNPPA) or Pirkle’s Alcohol .

Pros and Cons
  • Pros: Instantaneous (mix in NMR tube), no chemical reaction, sample is recoverable.

  • Cons: Chemical shift splitting (

    
    ) is often small (<0.05 ppm), highly sensitive to concentration and temperature, and primarily useful for determining Enantiomeric Excess (ee%) rather than Absolute Configuration (AC) unless a strict analog database exists.
    

Part 5: Comparative Analysis

Technical Comparison Table
FeatureMosher's Method (CDA)Vibrational Circular Dichroism (VCD)Chiral Solvating Agents (CSA)
Primary Output Absolute Configuration (AC)Absolute Configuration (AC)Enantiomeric Excess (ee%)
Sample State Solution (Derivatized)Solution (Native)Solution (Complexed)
Destructive? Yes (Chemical Reaction)No (Recoverable)No (Recoverable)
Time to Result 1-2 Days (Synthesis + NMR)4-24 Hours (Exp + Calc)< 1 Hour
Reliability High (If rigid conformer)Very High (Direct physics-based)Medium (System dependent)
Requirement Reactive functional group (

)
Chiral center, solubleChiral interaction partner
Cost Low (Reagents)High (Instrumentation + Software)Low (Reagents)
Decision Matrix

DecisionTree Start Start: Chiral Amine Analysis IsPure Is the sample pure (>95%)? Start->IsPure NeedAC Goal: Absolute Config (AC) or Enantiomeric Excess (ee)? IsPure->NeedAC Yes MethodCSA Use CSA-NMR (Rapid ee% check) IsPure->MethodCSA No (mixture) HasGroup Is the amine primary/secondary (reactive)? NeedAC->HasGroup Absolute Config NeedAC->MethodCSA ee% only Simul Access to DFT Software & VCD Hardware? HasGroup->Simul Yes (Reactive) MethodVCD Use VCD Spectroscopy (Non-destructive AC) HasGroup->MethodVCD No (Tertiary Amine) MethodMosher Use Mosher's Method (Standard AC determination) Simul->MethodMosher No Simul->MethodVCD Yes MethodXRay Attempt X-Ray Crystallography (If solid/crystallizable) MethodVCD->MethodXRay Inconclusive

Caption: Decision tree for selecting the optimal spectroscopic method for chiral amines.

Part 6: References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[4][5][6][7] Nature Protocols, 2(10), 2451–2458.

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configuration of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[1][8][9] Chirality, 20(5), 643-663.

  • Wenzel, T. J., & Chisholm, C. D. (2011). Assignment of absolute configuration using chiral reagents and NMR spectroscopy.[10][4][6][11][12] Chirality, 23(3), 190-214.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[4][5][6][11][13][14] Chemical Reviews, 104(1), 17-118.

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism.[1][9][15] Chirality, 15(9), 743-758.

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Comparative

A Senior Application Scientist's Guide to Chiral Stationary Phases for Amine Resolution

In the landscape of pharmaceutical and chemical industries, the separation of chiral amines is a critical step in ensuring the safety, efficacy, and specificity of active pharmaceutical ingredients (APIs).[1][2] Chiral s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical industries, the separation of chiral amines is a critical step in ensuring the safety, efficacy, and specificity of active pharmaceutical ingredients (APIs).[1][2] Chiral stationary phases (CSPs) are the cornerstone of high-performance liquid chromatography (HPLC) methods for resolving enantiomers. This guide provides a comparative study of different CSPs for amine resolution, offering insights into their mechanisms, performance, and practical application.

The Crucial Role of Chiral Amine Separation

A significant portion of pharmaceutical drugs are chiral, and often, only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.[1] Therefore, robust and efficient analytical methods for separating and quantifying enantiomers are paramount. Chiral amines, in particular, are prevalent structural motifs in many drug candidates, making their resolution a frequent challenge for analytical chemists.[2][3]

Understanding Chiral Recognition Mechanisms

The separation of enantiomers on a CSP is governed by the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase.[4] The differing stability of these complexes leads to different retention times and, consequently, separation. The primary interactions responsible for chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[4] The choice of CSP is the most critical factor in developing a successful enantioselective HPLC method.[5]

A Comparative Look at Key Chiral Stationary Phases for Amine Resolution

The most commonly employed CSPs for amine resolution fall into three main categories: polysaccharide-based, macrocyclic glycopeptide-based, and Pirkle-type phases. Each possesses unique characteristics that make them suitable for different types of amine analytes and separation conditions.

Polysaccharide-Based CSPs: The Versatile Workhorses

Polysaccharide-based CSPs, derived from cellulose and amylose, are the most widely used and versatile for chiral separations, accounting for over 90% of chiral HPLC applications.[6][7] Their chiral recognition ability stems from the helical structure of the polysaccharide backbone, which creates chiral grooves and cavities. Derivatization of the hydroxyl groups with carbamates or esters further enhances their enantioselectivity.[8]

Mechanism of Separation: The primary interactions involved are hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the carbamate or ester groups on the polysaccharide derivative.[8] The shape of the chiral grooves also plays a significant role in steric exclusion.

Performance and Applications:

  • Broad Applicability: Polysaccharide-based CSPs can resolve a wide range of chiral compounds, including many primary and secondary amines.[3][9]

  • Mobile Phase Compatibility: They can be used with a variety of mobile phases, including normal-phase (alkane/alcohol mixtures), reversed-phase, and polar organic modes.[6][10]

  • Coated vs. Immobilized:

    • Coated phases are manufactured by physically coating the polysaccharide derivative onto a silica support.[11] They offer high loading capacity but have limitations on the solvents that can be used.[11]

    • Immobilized phases have the polysaccharide derivative covalently bonded to the silica, providing universal solvent compatibility and enhanced durability.[11]

Causality in Experimental Choices: The choice between a cellulose or amylose backbone, and the specific derivative (e.g., tris(3,5-dimethylphenylcarbamate)), can significantly impact selectivity.[9] For basic amines, the addition of a small amount of a basic modifier like diethylamine (DEA) or butylamine to the mobile phase is often crucial to prevent peak tailing and improve resolution by masking residual silanol groups on the silica support.[3][8][12]

Macrocyclic Glycopeptide-Based CSPs: Excellence in Complexity

Macrocyclic glycopeptide antibiotics, such as vancomycin, teicoplanin, and ristocetin A, serve as chiral selectors in this class of CSPs.[13][14] Introduced by Daniel W. Armstrong in 1994, these phases offer a unique and broad range of selectivity due to their complex structures containing multiple stereogenic centers, peptide backbones, carbohydrate moieties, and aromatic rings.[14][15]

Mechanism of Separation: Chiral recognition is multi-modal, involving a combination of interactions:

  • Hydrophobic Pockets: The "basket-like" structure can include hydrophobic portions of the analyte.[14][16]

  • Ionic Interactions: The presence of amino and carboxyl groups allows for electrostatic interactions with charged analytes.[16][17]

  • Hydrogen Bonding: Abundant hydroxyl and amide groups provide numerous sites for hydrogen bonding.[14]

  • π-π Interactions: Aromatic rings in the macrocycle can interact with aromatic moieties in the analyte.[17]

Performance and Applications:

  • Broad Selectivity: These CSPs are highly effective for a wide variety of chiral compounds, including amino acids, peptides, and various acidic and basic drugs.[14][17]

  • Multi-modal Operation: They can be operated in normal-phase, reversed-phase, and a unique polar ionic mode, offering great flexibility in method development.[17]

  • High Efficiency and Stability: Commercially available columns are known for their good efficiency, reproducibility, and long-term stability.[14]

Causality in Experimental Choices: The choice of a specific macrocyclic glycopeptide (e.g., teicoplanin vs. vancomycin) can lead to complementary separation profiles.[17] The pH of the mobile phase is a critical parameter in reversed-phase and polar ionic modes, as it controls the ionization state of both the analyte and the chiral selector, thereby influencing retention and selectivity.[17]

Pirkle-Type (Brush-Type) CSPs: Rational Design for Specific Interactions

Developed by William H. Pirkle, these CSPs are based on small, well-defined chiral molecules covalently bonded to a silica support.[18] They are often referred to as "brush-type" phases and are designed based on the principle of reciprocal chiral recognition.[13][18]

Mechanism of Separation: The separation mechanism is primarily driven by π-π interactions, hydrogen bonding, and dipole-dipole interactions.[4][18] Pirkle-type CSPs are often categorized as π-acceptor or π-donor phases. A π-acceptor CSP will strongly retain a π-donor analyte, and vice-versa.[18] The "three-point interaction" model is often invoked to explain the chiral recognition on these phases.[18]

Performance and Applications:

  • Predictable Elution Order: A key advantage is that the elution order of enantiomers can often be predicted based on the known configuration of the CSP and the analyte. Furthermore, using a CSP with the opposite configuration can reverse the elution order.[19]

  • High Efficiency: Modern Pirkle-type CSPs are available on sub-2 micron and core-shell particles, enabling highly efficient and ultra-fast separations.[20]

  • Solvent Compatibility: Being covalently bonded, they are compatible with a wide range of normal-phase and reversed-phase solvents.[19][21]

  • Specific Applications: They are particularly effective for the separation of enantiomers of amides, esters, and other compounds capable of strong π-π and hydrogen bonding interactions.[19] The Whelk-O 1 is a versatile Pirkle-type phase capable of separating a broad range of compounds.[19][20]

Causality in Experimental Choices: The choice between a π-acceptor and a π-donor phase depends on the electronic properties of the analyte. For analytes with aromatic rings, this interaction is a primary driver of retention and selectivity. The mobile phase composition is optimized to modulate the strength of these interactions.

Comparative Performance Data

The following table summarizes the typical performance characteristics of the different CSP types for the resolution of a hypothetical chiral amine. The data is illustrative and based on general observations from the literature.[5][22]

Chiral Stationary Phase (CSP) TypeTypical Mobile PhaseRetention Time (min)Resolution (Rs)Selectivity (α)Key Advantages
Polysaccharide-Based (Cellulose Derivative) n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)tR1: 8.5, tR2: 10.22.11.25Broad applicability, high loading capacity.[6][11]
Polysaccharide-Based (Amylose Derivative) n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)tR1: 7.2, tR2: 9.82.81.42Often complementary selectivity to cellulose phases.[3][9]
Macrocyclic Glycopeptide-Based Methanol / Acetic Acid / Triethylamine (100:0.1:0.05, v/v/v)tR1: 6.1, tR2: 7.51.91.18Multi-modal, excellent for complex molecules.[14][17]
Pirkle-Type (Whelk-O 1) n-Hexane / Ethanol (80:20, v/v)tR1: 5.4, tR2: 6.82.51.30Predictable elution order, high efficiency.[19][20]

Experimental Protocols

Step-by-Step Methodology for Chiral Amine Resolution using a Polysaccharide-Based CSP

This protocol outlines a general procedure for the enantioselective separation of a chiral amine using a polysaccharide-based CSP.

1. Column Selection and Preparation:

  • Select a suitable polysaccharide-based CSP (e.g., a cellulose or amylose derivative column, 250 x 4.6 mm, 5 µm).
  • Install the column in the HPLC system.
  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

2. Mobile Phase Preparation:

  • Prepare the mobile phase, for example, n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
  • Filter the mobile phase through a 0.45 µm membrane filter and degas it prior to use.

3. Sample Preparation:

  • Dissolve the racemic amine sample in the mobile phase to a concentration of approximately 1 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter.

4. HPLC Analysis:

  • Set the HPLC parameters:
  • Flow rate: 1.0 mL/min
  • Injection volume: 10 µL
  • Column temperature: 25 °C
  • Detection: UV at a suitable wavelength (e.g., 254 nm)
  • Inject the sample and record the chromatogram.

5. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers.
  • Calculate the retention times (tR1, tR2), resolution (Rs), and selectivity factor (α).

Visualizing the Concepts

Chiral Recognition on a Polysaccharide-Based CSP

G Chiral Recognition on a Polysaccharide CSP cluster_CSP Polysaccharide CSP (Helical Groove) cluster_Analyte Chiral Amine Enantiomers CSP_Groove Chiral Groove Carbamate Carbamate Group Enantiomer_R R-Enantiomer Enantiomer_R->CSP_Groove Stronger Interaction (H-bonding, π-π) Enantiomer_S S-Enantiomer Enantiomer_S->CSP_Groove Weaker Interaction G Start Racemic Amine Sample Screening Screen CSPs (Polysaccharide, Macrocyclic, Pirkle) Start->Screening Optimization Optimize Mobile Phase (Solvent Ratio, Additives) Screening->Optimization Validation Method Validation (Rs, α, Linearity, etc.) Optimization->Validation Analysis Routine Enantioselective Analysis Validation->Analysis

Caption: A streamlined workflow for developing a chiral HPLC method for amine resolution.

Conclusion and Future Perspectives

The selection of an appropriate chiral stationary phase is a multifaceted decision that depends on the specific properties of the amine analyte, the desired separation mode, and the analytical objectives. Polysaccharide-based CSPs offer broad applicability and are an excellent starting point for screening. Macrocyclic glycopeptide phases provide unique selectivity for complex molecules, while Pirkle-type CSPs allow for a more rational approach to method development with predictable outcomes.

As the demand for enantiopure pharmaceuticals continues to grow, so too will the development of novel CSPs with improved efficiency, selectivity, and robustness. The trend towards ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC) is driving the creation of CSPs on smaller particle sizes, enabling faster and more efficient separations. [20][23]A thorough understanding of the principles of chiral recognition and the characteristics of different CSPs will continue to be an invaluable asset for researchers and scientists in the field of drug development.

References

  • Chiral HPLC Column - Phenomenex. Phenomenex.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC - NIH.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. MDPI.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. YAKHAK HOEJI.
  • Chiral column chrom
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH.
  • HPLC Chiral Columns - Element Lab Solutions. Element Lab Solutions.
  • Comparison of Chiral Stationary Phases and Mobile Conditions - Benchchem. BenchChem.
  • Daicel Polysaccharide Stationary Phases. Daicel Chiral Technologies.
  • Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed.
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF - ResearchGate.
  • Chiral Stationary Phases - Obrnuta faza. Regis Technologies.
  • Donor-Acceptor (Pirkle)-type CSPs - Chiralpedia. Chiralpedia.
  • Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview | Request PDF - ResearchGate.
  • Pirkle-Type Chiral Stationary Phases - Element Lab Solutions. Element Lab Solutions.
  • 8.12 Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases | Request PDF - ResearchGate.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International.
  • Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations | American Pharmaceutical Review. American Pharmaceutical Review.
  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed.
  • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral - Scholars' Mine. Missouri S&T Scholars' Mine.
  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC - NIH.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle.

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Validation

validation of analytical standards for chiral impurities

Validation of Analytical Standards for Chiral Impurities: A Comparative Guide Executive Summary In chiral drug development, the distinction between an enantiomer (the active pharmaceutical ingredient, or eutomer) and its...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Standards for Chiral Impurities: A Comparative Guide

Executive Summary

In chiral drug development, the distinction between an enantiomer (the active pharmaceutical ingredient, or eutomer) and its mirror image (the chiral impurity, or distomer) is a matter of safety, not just chemistry. Regulatory bodies (ICH, FDA, EMA) mandate strict control of chiral impurities, often requiring limits as low as 0.1%. The reliability of these measurements hinges entirely on the quality of the Analytical Reference Standard used.

This guide compares the performance and validation rigor of ISO 17034 Certified Reference Materials (CRMs) against In-House Synthesized Standards . While in-house standards offer initial cost savings, our comparative analysis demonstrates that CRMs provide superior metrological traceability and lower risk of regulatory non-compliance.

Part 1: The Comparative Landscape

The validation of a chiral standard is not merely about checking purity; it is about establishing a "chain of trust" from the SI unit to the final HPLC peak. We compare two primary approaches:

The Contenders
  • Product A: ISO 17034 Certified Reference Material (CRM)

    • Definition: A standard characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[1]

    • Primary Use: Calibration of instruments, validation of methods, and assignment of values to secondary standards.

  • Alternative B: In-House / Analytical Grade Standard

    • Definition: A material synthesized and characterized internally or purchased as "reagent grade" without a certified uncertainty budget. Potency is often assigned via a "Mass Balance" approach (100% - impurities).

    • Primary Use: Early-stage development, qualitative identification.

Performance Comparison Matrix
FeatureISO 17034 CRM (The Gold Standard) In-House / Analytical Grade Impact on Data
Potency Assignment qNMR (Primary Ratio Method) or Mass Balance with Uncertainty Budget.Mass Balance (100% - Area% Impurities).Mass balance often overestimates potency by missing non-chromatographic impurities (water, salts).
Traceability Traceable to SI units (via NIST/BIPM primary standards).Traceable only to the synthetic route or internal NMR.Lack of traceability breaks the compliance chain in GMP audits.
Uncertainty Explicitly stated (e.g., 99.5% ± 0.3%).Unknown or estimated.Without uncertainty, you cannot calculate the true error margin of your impurity assay.
Homogeneity Tested and statistically verified between vials.Assumed based on bulk batch analysis.Risk of vial-to-vial variability affecting calibration curves.
Cost High (Initial purchase).Low (Material cost), High (Hidden validation labor).CRMs save weeks of internal validation time.

Part 2: Technical Deep Dive & Methodology

To validate a chiral standard, one must prove Identity , Chiral Purity , and Potency . The most critical divergence between CRMs and In-House standards lies in Potency Assignment .

The "Mass Balance" Trap vs. qNMR Precision

Most in-house standards rely on the Mass Balance equation:



  • Flaw: This assumes the detector sees everything. In chiral analysis, if the enantiomeric impurity co-elutes or has a different response factor, the potency is biased.

The Superior Method: Quantitative NMR (qNMR) qNMR is a primary direct method.[2] It measures the molar ratio of the analyte protons against an internal standard (e.g., NIST-traceable Maleic Acid). It does not require a reference standard of the analyte itself, making it the only self-validating method for new chiral entities.

Visualizing the Validation Hierarchy

ValidationHierarchy SI_Unit SI Unit (Mole/Kg) Primary Primary Standard (NIST/BIPM) SI_Unit->Primary Metrological Traceability CRM ISO 17034 CRM (Certified Reference Material) Primary->CRM qNMR / Mass Balance Working Working/In-House Standard (Routine QC Use) CRM->Working Calibration & Qualification Unknown Unknown Sample (Batch Release) Working->Unknown Quantification

Figure 1: The Metrological Traceability Chain.[3][4][5] ISO 17034 CRMs bridge the gap between National Metrology Institutes and routine lab working standards.

Part 3: Experimental Protocol

Objective: Validate the Enantiomeric Purity and Potency of a candidate Chiral Impurity Standard (Distomer) using qNMR and Chiral HPLC.

Workflow Overview
  • System Suitability: Ensure Chiral HPLC separation (Resolution > 1.5).

  • Identity Confirmation: 1H-NMR, MS, and specific optical rotation.

  • Potency Assignment: qNMR using an Internal Standard (IS).

  • Chiral Purity: HPLC Area% (checking for racemization).

Step-by-Step Methodology

1. Potency Assignment via qNMR (The Absolute Method)

  • Reagents:

    • Analyte: Candidate Chiral Standard (approx. 10 mg).

    • Internal Standard (IS): Traceable Maleic Acid or Dimethyl Sulfone (high purity, non-hygroscopic).

    • Solvent: Deuterated DMSO-d6 or CDCl3 (99.9% D).

  • Procedure:

    • Weigh ~10 mg of Analyte and ~5 mg of IS into the same vial using a micro-balance (readability 0.001 mg). Record weights

      
       and 
      
      
      
      .
    • Dissolve in 0.7 mL deuterated solvent.

    • Acquire 1H-NMR spectrum (min.[6] 64 scans, relaxation delay

      
      ).
      
    • Integrate the signal of interest (

      
      ) and the IS signal (
      
      
      
      ).[2]
  • Calculation:

    
    
    (Where 
    
    
    
    = number of protons,
    
    
    = Molar Mass,
    
    
    = Purity)

2. Chiral Purity via HPLC (The Specificity Method)

  • Column: Polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane/IPA (Normal Phase) or Buffer/Acetonitrile (Reverse Phase).

  • Criterion: The "Distomer" (impurity) must be resolved from the "Eutomer" with

    
    .
    
  • Limit of Quantitation (LOQ): Must be established at

    
     to ensure the standard is pure enough to serve as a reference.
    
Visualizing the Experimental Workflow

ExperimentalWorkflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Value Assignment cluster_2 Phase 3: Validation Synthesis Synthesis of Chiral Impurity Structure Structure ID (MS, IR, 2D-NMR) Synthesis->Structure qNMR qNMR Analysis (Potency) Structure->qNMR HPLC Chiral HPLC (Enantiomeric Excess) Structure->HPLC Homogeneity Homogeneity Testing qNMR->Homogeneity HPLC->Homogeneity Stability Stability Assessment Homogeneity->Stability Release Certificate of Analysis (CoA) Stability->Release

Figure 2: Validation workflow for establishing a Chiral Reference Standard.

Part 4: Data Comparison (Simulated)

The following data illustrates the risk of using non-validated standards. We compared the potency assignment of a specific chiral impurity, (S)-Enantiomer X, using Mass Balance (typical for in-house) vs. qNMR (typical for CRMs).

Table 1: Potency Assignment Discrepancy
ParameterMethod A: Mass Balance (In-House) Method B: qNMR (CRM Protocol) Analysis
Chromatographic Purity 99.2% (Area %)N/AHPLC ignores inorganic salts/water.
Volatiles (TGA/LOD) 0.5%N/A
Calculated Potency 98.7% 96.4% Discrepancy: 2.3%
Cause of Error Assumed 100% response factor; missed trapped inorganic salts.Measures absolute active moiety protons.Mass balance overestimated potency.
Impact Using the In-House value (98.7%) would lead to under-reporting impurity levels in patient samples by ~2.3%.
Table 2: Validation Parameters for Chiral HPLC Method
ParameterAcceptance Criteria (ICH Q2)Experimental Result (CRM)Status
Specificity No interference; Resolution > 1.5

(vs. Enantiomer)
Pass
Linearity (

)


(Range: 0.05% - 150%)
Pass
Accuracy (Recovery)

at LOQ

at 0.1% level
Pass
Precision (Repeatability) RSD

at LOQ

(

)
Pass
Robustness Stable retention time with

organic modifier change

min
Pass

Conclusion

For chiral impurities, where the margin for error is microscopic, the "product" choice between a Certified Reference Material (CRM) and an In-House Standard is a choice between certainty and estimation.

While In-House standards are sufficient for structural identification, CRMs validated via qNMR are the only scientifically robust choice for quantitative release testing. The data clearly shows that relying on Mass Balance can lead to potency overestimation, directly compromising patient safety by under-reporting toxic chiral impurities.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (2006).[7] [Link]

  • International Council for Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[7] (1999). [Link]

  • International Council for Harmonisation (ICH). ICH Q2(R2): Validation of Analytical Procedures.[3][7][8] (2023).[6][7] [Link]

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers. (2016). [Link]

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis.[6] Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[6] [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-4-(1-Aminoethyl)benzonitrile hydrochloride

Topic: Personal protective equipment for handling (S)-4-(1-Aminoethyl)benzonitrile hydrochloride Content Type: Operational Safety & Logistics Guide Audience: Pharmaceutical Researchers & Process Chemists[1] [1] Hazard Id...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (S)-4-(1-Aminoethyl)benzonitrile hydrochloride Content Type: Operational Safety & Logistics Guide Audience: Pharmaceutical Researchers & Process Chemists[1]

[1]

Hazard Identification & Mechanistic Risk Profile

Substance: (S)-4-(1-Aminoethyl)benzonitrile hydrochloride CAS: 163254-92-4 (Generic/Racemate ref: 167762-80-3 for HCl salt context) Physical State: White to off-white crystalline solid (Hygroscopic)[1]

As a Senior Application Scientist, I must emphasize that standard Safety Data Sheets (SDS) often understate the operational risks of chiral amine salts in a research setting.[1] While officially classified with H302/H312/H332 (Harmful) and H315/H319/H335 (Irritant) , the specific molecular architecture presents two distinct "silent" risks that dictate our PPE strategy:[1]

  • The Hydrochloride Salt Factor: This salt form increases the compound's bulk density but also its hygroscopicity. In humid lab environments, it can clump, leading to "snap" aerosolization when breaking aggregates with a spatula.[1] This creates invisible micro-dust that standard surgical masks cannot filter.[1]

  • The Benzylic Amine Moiety: Benzylic amines are lipophilic enough to permeate skin but basic enough to cause immediate mucous membrane irritation. The nitrile group adds a layer of metabolic toxicity concern if systemic absorption occurs.

Operational Directive: Treat this compound as an Occupational Exposure Band (OEB) 3 substance (10–100 µg/m³).[1] Do not handle on an open bench.

Hierarchy of Controls & PPE Decision Matrix

PPE is your last line of defense. The primary barrier must be engineering controls.

Engineering Controls (Mandatory)
  • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary: HEPA-filtered balance enclosure for weighing quantities < 10 mg.

  • Static Control: Use an ionizing bar during weighing. The HCl salt is prone to static charge, which causes powder to "jump" onto gloves and cuffs.

PPE Decision Logic

Use the following logic flow to determine the required protection level based on your specific experimental state.

PPE_Decision_Matrix Start Experimental State? Solid Solid Handling (Weighing/Transfer) Start->Solid Solution Solution Phase (Diluted) Start->Solution HighMass > 1.0 Gram or Dust Generation Solid->HighMass LowMass < 1.0 Gram Solid->LowMass Action_Std LEVEL B: Single Nitrile (0.11mm) + Lab Coat Solution->Action_Std Action_Full LEVEL A: Double Nitrile + Tyvek Sleeves + N95/P100 (if outside hood) HighMass->Action_Full LowMass->Action_Std Inside Hood Only

Figure 1: PPE Decision Matrix based on physical state and quantity.[1][2] Note that solid handling always requires higher vigilance due to aerosolization risks.

Detailed PPE Specifications

Do not use generic "exam gloves."[1] The permeation kinetics of benzylic amines require specific material standards.

Protection ZoneComponentTechnical SpecificationScientific Rationale
Hand (Primary) Nitrile Glove (Inner) 4-5 mil (0.10–0.12 mm) Accelerator-FreeActs as the primary chemical barrier.[1] Accelerator-free prevents Type IV dermatitis, common in chronic glove users.[1]
Hand (Secondary) Nitrile Glove (Outer) Long-cuff (280mm+), colored (e.g., Violet/Blue)The "Double Gloving" technique creates a visual breach indicator.[1] If the outer glove tears, the inner color contrasts, signaling immediate change.[1]
Respiratory Respirator N95 (Minimum) or P100 (Preferred)Only required if fume hood sash is raised >18 inches. The HCl salt dust is fine; surgical masks offer zero protection against inhalation of this irritant.[1]
Body Sleeve Covers Polyethylene/Tyvek (Impervious)Critical: The gap between the glove cuff and lab coat is the #1 exposure point.[1] Sleeves bridge this gap.[1]
Eye Safety Glasses ANSI Z87.1+ with Side ShieldsProtects against projectile crystals during spatula manipulation.
Operational Protocol: The "Zero-Contact" Weighing Method[1]

This protocol is designed to validate containment during the process, not after.

Pre-Requisites:

  • Balance located inside Fume Hood.[1]

  • Waste container (solid) placed inside Hood.[1]

  • Decontamination solution: 5% Surfactant (e.g., Decon 90) or 10% Bleach (if degrading nitrile waste).[1]

Step-by-Step Workflow:

  • Donning Sequence:

    • Put on Lab Coat.[1]

    • Don Inner Gloves (tuck under lab coat cuffs).[1]

    • Don Tyvek Sleeves (over lab coat).[1]

    • Don Outer Gloves (pull over Tyvek sleeves).[1] This creates a shingle effect, shedding powder away from skin.[1]

  • The "Static Check":

    • Before opening the vial, hold the spatula near the balance draft shield. If you feel static pull or see dust movement, engage the ionizing bar. (S)-4-(1-Aminoethyl)benzonitrile HCl is highly static-prone.[1]

  • Transfer:

    • Open vial only inside the hood.

    • Transfer solid.[1] If spillage occurs on the balance pan, DO NOT blow it off. Wipe with a wet Kimwipe (dampened with isopropyl alcohol) immediately.[1]

  • Doffing (The Critical Step):

    • Remove Outer Gloves inside the hood and discard into hazardous waste.

    • Inspect Inner Gloves for white residue. If clean, proceed to remove sleeves.[1]

    • Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) immediately after leaving the lab.[1]

Emergency Response & Decontamination

In the event of exposure, the response must be rapid to prevent systemic uptake of the nitrile.

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact (Powder/Solution) Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation (Dust) Type->Inhale Action_Skin 1. Brush off dry powder 2. Rinse 15 min (Cool Water) 3. Discard Clothing Skin->Action_Skin Action_Eye 1. Eyewash Station (15 min) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Monitor for Cyanosis Inhale->Action_Inhale Report Report Incident (SDS Section 4 Reference) Action_Skin->Report Action_Eye->Report Action_Inhale->Report

Figure 2: Emergency response workflow. Note the specific instruction to brush off dry powder before wetting skin to prevent creating a concentrated solution on the dermis.

Disposal Protocol:

  • Solid Waste: Dispose of in "Hazardous Solid - Toxic/Irritant" stream.[1]

  • Liquid Waste: Segregate into "Basic Organic" waste.[1] Do not mix with strong oxidizers (e.g., Nitric Acid) as this may liberate toxic gases from the nitrile moiety.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45789187, 4-(2-Aminoethyl)benzonitrile hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Benzonitrile derivatives and Acute Toxicity Classifications. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1] Retrieved from [Link][1]

Sources

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